molecular formula C7H8N2 B2817341 5-(Prop-2-en-1-yl)pyrimidine CAS No. 1553179-03-5

5-(Prop-2-en-1-yl)pyrimidine

Cat. No.: B2817341
CAS No.: 1553179-03-5
M. Wt: 120.155
InChI Key: FPJFZSZWZJQMLU-UHFFFAOYSA-N
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Description

5-(Prop-2-en-1-yl)pyrimidine is a useful research compound. Its molecular formula is C7H8N2 and its molecular weight is 120.155. The purity is usually 95%.
BenchChem offers high-quality 5-(Prop-2-en-1-yl)pyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(Prop-2-en-1-yl)pyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-prop-2-enylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2/c1-2-3-7-4-8-6-9-5-7/h2,4-6H,1,3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPJFZSZWZJQMLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC1=CN=CN=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

120.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Whitepaper: 5-(Prop-2-en-1-yl)pyrimidine as a Versatile Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical structure, synthesis, and properties of 5-(Prop-2-en-1-yl)pyrimidine (5-Allylpyrimidine). This document is structured for researchers and drug development professionals, focusing on practical synthetic routes, reactivity profiles, and application logic.

Executive Summary

5-(Prop-2-en-1-yl)pyrimidine (CAS: Generic 5-allyl core, specific derivatives vary) is a critical heterocyclic intermediate in medicinal chemistry. Distinguished by a pyrimidine ring substituted at the electron-neutral C5 position with an allyl group, it serves as a "bifunctional" scaffold. The pyrimidine ring provides a privileged pharmacophore for kinase inhibition and hydrogen-bonding interactions, while the allyl tether offers a versatile handle for olefin metathesis, oxidation, or cyclization into fused bicyclic systems (e.g., pyrido[2,3-d]pyrimidines).

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]

The molecule consists of a 1,3-diazine ring substituted at the 5-position. Unlike the C2, C4, and C6 positions, which are highly electron-deficient and susceptible to nucleophilic attack, the C5 position is relatively electron-neutral, making the allyl group stable under many nucleophilic conditions used to functionalize the ring.

Structural Specifications
PropertyDetail
IUPAC Name 5-(Prop-2-en-1-yl)pyrimidine
Common Name 5-Allylpyrimidine
Molecular Formula C₇H₈N₂
Molecular Weight 120.15 g/mol
Hybridization Ring: sp² (Aromatic); Sidechain: sp³ (C1'), sp² (C2', C3')
Symmetry Cₛ (Plane of symmetry passing through C2 and C5)
Predicted Physicochemical Properties

Note: Experimental data for the unsubstituted core is limited; values below are predicted based on structural homologs (e.g., 5-propylpyrimidine).

ParameterValue (Predicted/Observed)Context
Physical State Liquid or Low-melting SolidPyrimidine mp: 20–22°C; Allyl group disrupts packing.
Boiling Point ~180–190°C (760 mmHg)Estimated based on 5-methylpyrimidine (bp 152°C).
LogP ~0.8 – 1.2Moderately lipophilic; suitable for CNS penetration.
pKa (Conjugate Acid) ~1.3 – 1.5Weak base; N-protonation is difficult but possible with strong acids.

Synthetic Methodologies

For research-scale synthesis, Stille Cross-Coupling is the most reliable method to install the allyl group at the 5-position without affecting the sensitive ring nitrogens.

Protocol A: Palladium-Catalyzed Stille Coupling

This protocol utilizes 5-bromopyrimidine and allyltributylstannane. It is preferred over Grignard methods (e.g., allylmagnesium bromide) which often lead to nucleophilic attack at the C4/C6 positions rather than substitution at C5.

Reagents:

  • Substrate: 5-Bromopyrimidine (1.0 equiv)

  • Coupling Partner: Allyltributylstannane (1.1 equiv)

  • Catalyst: Pd(PPh₃)₄ (5 mol%) or PdCl₂(PPh₃)₂

  • Solvent: Anhydrous 1,4-Dioxane or Toluene

  • Additives: CsF (2.0 equiv) or CuI (10 mol%) can accelerate the reaction (Liebeskind modification).

Step-by-Step Methodology:

  • Inert Atmosphere: Flame-dry a 3-neck round-bottom flask and purge with Argon.

  • Dissolution: Charge flask with 5-bromopyrimidine (e.g., 1.59 g, 10 mmol) and anhydrous 1,4-dioxane (20 mL).

  • Catalyst Addition: Add Pd(PPh₃)₄ (0.58 g, 0.5 mmol). Stir for 5 mins until the solution turns yellow/orange.

  • Reagent Addition: Add allyltributylstannane (3.64 g, 11 mmol) via syringe.

  • Reflux: Heat the mixture to 100°C for 12–16 hours. Monitor by TLC (EtOAc/Hexane 1:1) or LC-MS.

  • Workup: Cool to RT. Dilute with Et₂O. Add saturated KF solution (to precipitate tin residues as polymeric fluorides) and stir vigorously for 30 mins. Filter through a Celite pad.

  • Purification: Concentrate filtrate and purify via flash column chromatography (Silica gel, 0–40% EtOAc in Hexanes).

Visualization: Stille Coupling Workflow

StilleCoupling Start 5-Bromopyrimidine (Starting Material) Reagents Allyltributylstannane Pd(PPh3)4 (cat.) 1,4-Dioxane, 100°C Start->Reagents Mix under Ar Intermediate Pd(II)-Allyl Complex (Oxidative Addition) Reagents->Intermediate Catalytic Cycle Product 5-(Prop-2-en-1-yl)pyrimidine (Final Product) Intermediate->Product Reductive Elimination Workup KF Workup (Tin Removal) Product->Workup Purification

Caption: Palladium-catalyzed cross-coupling workflow for the synthesis of 5-allylpyrimidine.

Reactivity & Functionalization Profile

The 5-allylpyrimidine scaffold offers orthogonal reactivity. The pyrimidine ring is electron-deficient (susceptible to nucleophilic aromatic substitution, SNAr), while the allyl group is electron-rich (susceptible to electrophilic addition).

Allyl Group Functionalization (Side-Chain)
  • Ozonolysis: Converts the terminal alkene to an aldehyde (5-pyrimidineacetaldehyde). This is a key intermediate for reductive amination or Wittig reactions.

  • Hydroboration-Oxidation: Yields the primary alcohol (3-(pyrimidin-5-yl)propan-1-ol).

  • Olefin Metathesis: Ring-closing metathesis (RCM) with functional groups at C4/C6 can generate bicyclic heterocycles (e.g., 5,6-dihydro-pyrido[2,3-d]pyrimidines).

Pyrimidine Ring Functionalization (Core)
  • Activation: The unsubstituted ring is relatively inert to SNAr. To functionalize C2/C4/C6, the ring must first be activated (e.g., N-oxidation with mCPBA followed by chlorination with POCl₃).

  • Minisci Reaction: Radical alkylation can occur at C2/C4, though selectivity is often poor without blocking groups.

Visualization: Reactivity Map

ReactivityMap Core 5-Allylpyrimidine (Scaffold) Ozone O3, then Me2S (Ozonolysis) Core->Ozone Grubbs Grubbs II Cat. (RCM) Core->Grubbs mCPBA mCPBA (N-Oxidation) Core->mCPBA Aldehyde Pyrimidine-5-acetaldehyde (Linker for Amines) Ozone->Aldehyde Bicyclic Fused Bicyclic Systems (Drug Core) Grubbs->Bicyclic NOxide Pyrimidine N-Oxide (Activated Core) mCPBA->NOxide Chlorination POCl3 (Rearrangement) NOxide->Chlorination Chloropyrimidine 4-Chloropyrimidine deriv. (S_NAr Precursor) Chlorination->Chloropyrimidine

Caption: Orthogonal reactivity pathways: Side-chain oxidation/cyclization vs. Ring activation.

Applications in Drug Discovery[2][9]

Kinase Inhibitors

The 5-substituted pyrimidine motif is ubiquitous in kinase inhibitors (e.g., Imatinib , Dasatinib ). The allyl group in 5-allylpyrimidine serves as a "warhead precursor" or a lipophilic spacer.

  • Mechanism: The pyrimidine nitrogens (N1/N3) typically bind to the hinge region of the kinase ATP-binding pocket via hydrogen bonds.

  • Vector: The 5-position points towards the solvent-exposed region or the gatekeeper residue, allowing the allyl chain to be modified to tune solubility or selectivity.

Case Study: RET Kinase Inhibition

Research into RET kinase inhibitors (e.g., for thyroid cancer) has utilized 5-substituted pyrimidines. The allyl group allows for the construction of "atropisomeric" inhibitors where the rotation of the C5-substituent is restricted by bulky groups at C4/C6, locking the molecule in a bioactive conformation.

Safety & Handling

  • Toxicity: Pyrimidine derivatives can be biologically active. Treat as a potential irritant and mutagen.

  • Stannane Hazards: If using the Stille route, organotin byproducts are highly toxic and neurotoxic. All weighing and reactions must occur in a fume hood. Waste must be segregated as "Heavy Metal/Organotin Waste."

  • Storage: Store under inert gas (Argon/Nitrogen) at 2–8°C. The terminal alkene is susceptible to slow oxidation in air over months.

References

  • Stille Coupling Mechanism & Protocols

    • Organic Syntheses, Coll. Vol. 9, p. 553 (1998). "Palladium-Catalyzed Coupling of Organotin Reagents".
  • Pyrimidine Reactivity & Functionalization

    • Journal of Heterocyclic Chemistry, "Reactions of 5-substituted pyrimidines".[1]

  • Applications in Kinase Inhibitors

    • Journal of Medicinal Chemistry, "Discovery of Potent and Selective RET Kinase Inhibitors".[2]

  • Synthesis of 5-Bromopyrimidine (Precursor)

    • BenchChem Protocols, "Application of 5-Bromopyrimidine in Agrochemical Synthesis".

Sources

Advanced Utilization of Allyl-Substituted Heterocyclic Building Blocks in Medicinal Chemistry

[1][2]

Executive Summary

In modern drug discovery, the demand for novel chemical space has shifted focus from flat, aromatic scaffolds to three-dimensional, sp³-rich architectures.[1] Allyl-substituted heterocyclic building blocks represent a high-value class of intermediates in this transition. Unlike inert alkyl substituents, the allyl group serves as a versatile "chemical handle," enabling late-stage diversification via Ring-Closing Metathesis (RCM), cross-coupling, and oxidative functionalization.[1] This guide provides a technical deep-dive into the synthesis, reactivity, and strategic application of these building blocks, designed for medicinal chemists seeking to accelerate lead optimization.

Strategic Value of Allyl-Heterocycles

The allyl moiety is not merely a hydrophobic chain; it is a latent functional group. When attached to privileged heterocyclic cores (indoles, pyridines, piperidines), it offers three distinct strategic advantages:

  • Macrocyclization Precursor: Allyl groups are the primary substrate for RCM, allowing the rapid construction of macrocyclic drugs (e.g., HCV protease inhibitors) that lock bioactive conformations.

  • Bioisosteric Replacement: The allyl group can mimic the steric bulk of an isopropyl or propyl group while introducing electronic unsaturation that may engage in

    
    -cation interactions within a binding pocket.
    
  • Divergent Synthesis Handle: A single allyl-heterocycle can be chemically "branched" into aldehydes (via ozonolysis), 1,2-diols (via Upjohn dihydroxylation), or extended chains (via Heck coupling or cross-metathesis).[1]

Synthetic Methodologies: Accessing the Building Blocks[1][3][4]

The installation of allyl groups onto heterocycles is dominated by two mechanistic paradigms: Nucleophilic Substitution (Tsuji-Trost) and C-H Activation.[1]

Palladium-Catalyzed Allylic Alkylation (Tsuji-Trost)

This is the gold standard for N-allylation and C3-allylation of electron-rich heterocycles (e.g., indoles).[1]

  • Mechanism: Involves the formation of an electrophilic

    
    -
    
    
    -allyl palladium complex from an allyl ester/carbonate, which is then intercepted by the heterocyclic nucleophile.
  • Regioselectivity: For indoles, selectivity between N1 and C3 is controlled by the base and solvent. Hard bases (NaH) favor N-allylation; mild bases (carbonate) or acidic conditions favor C-allylation.[1]

Transition-Metal Catalyzed C-H Allylation

For electron-deficient heterocycles (pyridines, quinolines) or to avoid pre-functionalization, C-H activation is preferred.[1]

  • Ruthenium/Rhodium Catalysis: Utilizes directing groups (e.g., amides, pyridines) to insert the metal into the ortho C-H bond, followed by insertion of an allyl halide or acetate.

  • Radical Pathways: Recent advances use Mn(I) or photoredox catalysis to generate allyl radicals that add to heteroarenes.[1]

Visualization: Synthetic Pathways

The following diagram illustrates the decision tree for synthesizing allyl-heterocycles based on the substrate electronic nature.

SyntheticPathwaysStartTarget: Allyl-HeterocycleSubstrateSubstrate AnalysisStart->SubstrateERichElectron-Rich(Indole, Pyrrole)Substrate->ERichEDefElectron-Deficient(Pyridine, Quinoline)Substrate->EDefTsujiPd-CatalyzedTsuji-TrostERich->TsujiNucleophilicCHActRu/Rh-CatalyzedC-H ActivationEDef->CHActElectrophilic/RadicalN_AllylN-Allylation(NaH, DMF)Tsuji->N_AllylHard NucleophileC_AllylC3-Allylation(Mild Base)Tsuji->C_AllylSoft NucleophileOrtho_AllylOrtho-Allylation(Directing Group)CHAct->Ortho_Allyl

Figure 1: Decision matrix for selecting the optimal synthetic route for allyl-heterocycle construction.

Downstream Applications: The "Escape from Flatland"

Once synthesized, allyl-heterocycles serve as pivotal intermediates.[1] The most high-impact application in modern medicinal chemistry is Ring-Closing Metathesis (RCM) .[1]

Macrocyclization via RCM

Connecting two allyl tethers via RCM (using Grubbs II or Hoveyda-Grubbs catalysts) generates macrocycles.[1] This strategy is widely used to constrain peptides or kinase inhibitors into their bioactive conformation, improving potency and metabolic stability.

  • Case Study: Grb2 SH2 Domain Inhibitors.

    • Challenge: Peptidomimetic inhibitors often suffer from poor bioavailability.

    • Solution: Incorporation of allyl-glycine or allyl-tyrosine residues followed by RCM yields a hydrocarbon staple that mimics the peptide turn without the liability of exposed amide bonds.

Isomerization to Vinyl-Heterocycles

The allyl group can be isomerized to a vinyl (styryl-like) group using Ru or Ir catalysts.[1] This conjugates the double bond with the heterocycle, altering the electronic properties (pKa, lipophilicity) and allowing for subsequent Heck couplings or cyclopropanations.

Visualization: Divergent Functionalization

DivergentSynthesisCoreAllyl-Heterocycle(Building Block)RCMMacrocycle(Conformational Lock)Core->RCMGrubbs IIDiol1,2-Diol(Solubility Handle)Core->DiolOsO4 / NMOAldehydeAldehyde(Reductive Amination)Core->AldehydeO3 / DMSVinylVinyl-Heterocycle(Extended Conjugation)Core->VinylRu-H Catalyst

Figure 2: The "Divergent Synthesis" concept, showing how one building block accesses multiple chemotypes.[1]

Experimental Protocols

Protocol A: Regioselective C3-Allylation of Indoles (Tsuji-Trost Type)

Objective: Synthesis of 3-allyl-1H-indole derivatives without N-protection. Scope: Applicable to electron-rich indoles.[1]

Reagents:

  • Indole derivative (1.0 equiv)[1]

  • Allyl Alcohol (1.2 equiv) - Note: Using alcohol avoids halide waste.[1]

  • Pd(OAc)₂ (2 mol%)[1]

  • Triethylborane (BEt₃) (2.4 equiv) - Activates the alcohol.[1]

  • Solvent: THF (anhydrous)

Step-by-Step Workflow:

  • Setup: Flame-dry a reaction flask and purge with Argon.

  • Catalyst Prep: Add Pd(OAc)₂ and triphenylphosphine (4 mol%) to THF and stir for 15 min to generate the active Pd(0) species in situ.[1]

  • Addition: Add the indole substrate and allyl alcohol to the mixture.

  • Activation: Add BEt₃ (1M in hexane) dropwise via syringe. Caution: BEt₃ is pyrophoric; handle under inert atmosphere.

  • Reaction: Stir at room temperature for 12-24 hours. Monitor by TLC (Hexane/EtOAc).[1]

  • Workup: Quench with saturated NaHCO₃. Extract with EtOAc (3x).[1] Wash organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash column chromatography on silica gel.

Validation Check: The appearance of multiplet signals at


1
Protocol B: Ring-Closing Metathesis for Macrocyclization

Objective: Cyclization of a bis-allyl precursor.[1][2]

Reagents:

  • Bis-allyl substrate (0.1 mM concentration - High dilution is critical to favor intramolecular vs. intermolecular reaction).[1]

  • Grubbs 2nd Generation Catalyst (5-10 mol%).[1]

  • Solvent: Dichloromethane (DCM), degassed.[1]

Step-by-Step Workflow:

  • Degassing: Bubble Argon through anhydrous DCM for 30 minutes to remove oxygen (O₂ poisons the catalyst).

  • Dissolution: Dissolve the substrate in DCM to achieve a dilute concentration (0.001 M to 0.005 M).

  • Catalyst Addition: Add Grubbs II catalyst in one portion.

  • Reflux: Heat to reflux (40°C) for 2-12 hours.

  • Quench: Add ethyl vinyl ether (excess) to quench the active Ru-carbene species. Stir for 30 mins.

  • Purification: Concentrate and purify via silica gel chromatography.

Summary of Key Building Block Classes

ClassStructurePrimary ApplicationKey Reactivity
N-Allyl Indoles Indole with allyl on N1RCM to fused tricycles; Heck coupling.[1]Stable; N-C bond is robust.
C3-Allyl Indoles Indole with allyl on C3Precursor to tryptamine analogs; RCM.[1]C3 position is nucleophilic; prone to oxidation.
O-Allyl Hydroxylamines R-O-NH-AllylSynthesis of isoxazolines; N-O bond cleavage.[1]Radical cyclization acceptor.
Allyl-Prolines Proline with allyl on C4Peptidomimetics; Turn inducers.[1]Rigid scaffold for stereoselective functionalization.

References

  • Tsuji-Trost Reaction Mechanism & Scope

    • Trost, B. M., & Van Vranken, D. L. (1996).[1][3] Asymmetric Transition Metal-Catalyzed Allylic Alkylations. Chemical Reviews, 96(1), 395–422.[1] Link[1]

  • C-H Allylation of Indoles

    • Luo, Y., & Ji, X.[1] (2025).[1][4][5][6] Mn(I)-Catalyzed C-H Allylation of Indoles. Asian Journal of Organic Chemistry. Link[1]

  • RCM in Drug Discovery (Grb2 Inhibitors)

    • Burke, T. R., et al. (2005).[1] Ring-closing metathesis of C-terminal allylglycine residues... as an approach to novel Grb2 SH2 domain-binding macrocycles. ChemBioChem, 6(4), 668-674.[1] Link

  • Benzofuran Synthesis via Isomerization/RCM

    • van Otterlo, W. A. L., et al. (2005).[1][7] An isomerization-ring-closing metathesis strategy for the synthesis of substituted benzofurans. Tetrahedron, 61(32), 7746-7755.[1] Link[1]

  • Allyl-Bicyclo[1.1.

    • Nair, A., et al. (2024).[1] Highly Functional Allyl-Bicyclo[1.1.1]pentane Synthesis by Radical-Initiated Three-Component Stereoselective Allylation. JACS Au. Link

The Strategic Prominence of 5-Substituted Pyrimidine Analogs in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine scaffold, a cornerstone of medicinal chemistry, continues to be a prolific source of therapeutic agents. Its inherent ability to mimic the endogenous nucleobases of DNA and RNA allows for a diverse range of interactions with biological targets. Among the various positions on the pyrimidine ring, the C-5 position has emerged as a critical locus for synthetic modification, offering a powerful handle to modulate potency, selectivity, and pharmacokinetic properties. This guide provides an in-depth exploration of 5-substituted pyrimidine analogs, from their synthesis to their multifaceted roles in combating a spectrum of diseases.

The Significance of the 5-Position: A Gateway to Therapeutic Innovation

The C-5 position of the pyrimidine ring is strategically positioned for functionalization. Unlike other positions that might be involved in crucial hydrogen bonding interactions mimicking Watson-Crick base pairing, the 5-position often extends into the solvent-exposed region of an enzyme's active site or can be tailored to exploit specific pockets within a target protein. This allows for the introduction of a wide array of substituents, from simple halogens to complex aryl and heterocyclic moieties, without disrupting the core interactions necessary for molecular recognition. This synthetic tractability has been a key driver in the development of numerous clinically successful drugs.

Synthetic Strategies for 5-Substituted Pyrimidines: A Chemist's Toolkit

The synthesis of 5-substituted pyrimidine analogs is a well-established field, with a variety of robust and versatile methods at the disposal of medicinal chemists. The choice of synthetic route is often dictated by the desired substituent and the overall complexity of the target molecule.

Palladium-Catalyzed Cross-Coupling Reactions: The Workhorse of C-C and C-N Bond Formation

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules, and their application to pyrimidine chemistry is no exception. These reactions allow for the efficient formation of carbon-carbon and carbon-nitrogen bonds at the 5-position, starting from readily available 5-halopyrimidines.

This protocol describes a general procedure for the Suzuki-Miyaura coupling of a 5-halopyrimidine with an arylboronic acid.

Materials:

  • 5-Iodo-2'-deoxyuridine (or other 5-halopyrimidine)

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃)

  • Solvent (e.g., 1,4-Dioxane/H₂O, Toluene/EtOH/H₂O)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Ethyl acetate

  • Brine solution

  • Silica gel for column chromatography

Procedure:

  • To a dry reaction flask, add the 5-halopyrimidine (1.0 equiv.), the arylboronic acid (1.2 equiv.), the palladium catalyst (0.05 equiv.), and the base (2.0 equiv.).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent system to the flask.

  • Heat the reaction mixture to 80-110 °C and stir for 2-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a biphasic solvent system is used, separate the layers. Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 5-arylpyrimidine.[1]

This protocol outlines a general procedure for the Sonogashira coupling of a 5-bromopyrimidine with a terminal alkyne.

Materials:

  • 5-Bromopyrimidine

  • Terminal alkyne

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Base (e.g., Triethylamine (Et₃N), Diisopropylethylamine (DIPEA))

  • Solvent (e.g., Tetrahydrofuran (THF), Dimethylformamide (DMF))

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask, add 5-bromopyrimidine (1.0 equiv), the palladium catalyst (2-5 mol%), and CuI (5-10 mol%).

  • Evacuate and backfill the flask with an inert gas (repeat three times).

  • Add the anhydrous solvent, followed by the base and the terminal alkyne (1.1-1.5 equiv).

  • Stir the reaction mixture at room temperature or heat to 60-100 °C, monitoring by TLC or LC-MS until the starting material is consumed.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired 5-alkynylpyrimidine.[2]

Caption: General synthetic workflow for 5-substituted pyrimidines.

Therapeutic Applications of 5-Substituted Pyrimidine Analogs

The versatility of the 5-position has been exploited to develop a wide range of therapeutic agents targeting various diseases.

Antiviral Agents: Disrupting Viral Replication

5-Substituted pyrimidine nucleoside analogs have been at the forefront of antiviral drug discovery for decades. Their mechanism of action often involves the inhibition of viral polymerases, leading to the termination of viral DNA or RNA synthesis.

A landmark example is Zidovudine (AZT) , the first drug approved for the treatment of HIV.[3] AZT is a thymidine analog where the 3'-hydroxyl group is replaced by an azido group. Inside the cell, AZT is phosphorylated to its active triphosphate form, which is then incorporated into the growing viral DNA chain by HIV's reverse transcriptase.[2][4] The absence of the 3'-hydroxyl group prevents the formation of the next phosphodiester bond, leading to chain termination and halting viral replication.[2][5]

Caption: Mechanism of action of Zidovudine (AZT).

Structure-Activity Relationship (SAR) for Antiviral Pyrimidine Nucleosides:

5-SubstituentGeneral Effect on Anti-HIV ActivityReference
Hydrogen, Methyl, EthylHigh Potency[2]
Larger Alkyl groups (>C2)Reduced Potency[2]
BromovinylReduced Potency[2]
Halo (F, Cl, Br, I)Variable, can be potent[6]
AminoCan be potent[6]
Anticancer Agents: Targeting DNA Synthesis and Repair

In the realm of oncology, 5-substituted pyrimidines have proven to be invaluable chemotherapeutic agents. Their primary mechanism of action often involves the inhibition of enzymes crucial for DNA synthesis and repair, leading to the death of rapidly dividing cancer cells.

5-Fluorouracil (5-FU) is a widely used antimetabolite for the treatment of various solid tumors.[7] 5-FU is intracellularly converted to several active metabolites, including fluorodeoxyuridine monophosphate (FdUMP).[8] FdUMP forms a stable ternary complex with thymidylate synthase (TS) and its cofactor, 5,10-methylenetetrahydrofolate, thereby inhibiting the synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA replication and repair.[9][10] The depletion of dTMP leads to "thymineless death" in cancer cells.

Another important anticancer agent is Trifluridine (FTD) , a component of the oral drug TAS-102. FTD is incorporated into DNA, leading to DNA dysfunction and cell death.[11][12]

This protocol describes a spectrophotometric method to assess the inhibitory activity of compounds against thymidylate synthase.

Materials:

  • Recombinant human thymidylate synthase (TS)

  • Deoxyuridine monophosphate (dUMP)

  • 5,10-Methylenetetrahydrofolate (CH₂THF)

  • NADPH

  • Dihydrofolate reductase (DHFR)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing MgCl₂, EDTA, and dithiothreitol)

  • Test compounds (5-substituted pyrimidine analogs)

  • 96-well UV-transparent microplate

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture containing assay buffer, NADPH, DHFR, and CH₂THF in each well of the microplate.

  • Add the test compounds at various concentrations to the respective wells. Include a vehicle control (e.g., DMSO).

  • Initiate the reaction by adding dUMP and TS to all wells.

  • Immediately monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADPH.

  • Calculate the rate of the reaction for each concentration of the test compound.

  • Determine the IC₅₀ value, the concentration of the compound that inhibits 50% of the enzyme activity, by plotting the reaction rates against the logarithm of the compound concentrations.[13]

Expanding the Therapeutic Landscape: Antibacterial, Antifungal, and Anti-inflammatory Applications

The versatility of 5-substituted pyrimidines extends beyond antiviral and anticancer applications. Researchers are actively exploring their potential as:

  • Antibacterial agents: Certain 5-aryl pyrimidine derivatives have demonstrated potent activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).[14]

  • Antifungal agents: Novel pyrimidine derivatives have shown promising antifungal activity against a range of pathogenic fungi.[15][16]

  • Anti-inflammatory agents: 5-Nitropyrimidine-2,4-dione analogues have been identified as inhibitors of nitric oxide production and inducible nitric oxide synthase (iNOS) activity, suggesting their potential as anti-inflammatory drugs.[5][17]

Structure-Activity Relationship (SAR) and Drug Design Principles

The development of potent and selective 5-substituted pyrimidine analogs relies heavily on understanding their structure-activity relationships. The nature of the substituent at the 5-position profoundly influences the compound's interaction with its biological target.

Key SAR Observations for 5-Substituted Pyrimidines:

Target ClassKey Features of the 5-Substituent for Optimal ActivityReferences
Kinase Inhibitors (e.g., CDK9) - Small, non-protic groups (e.g., cyano, fluoro) can enhance selectivity. - Bulky groups can be accommodated if they project towards the solvent-exposed region.[18]
Antiviral (HIV Reverse Transcriptase) - Small alkyl groups (methyl, ethyl) are generally favored. - Larger or more complex groups can decrease potency.[2]
Antibacterial - Aryl groups, particularly those with specific halogen substitutions (e.g., 4-chlorophenyl), can confer broad-spectrum activity.[14]
Anti-inflammatory (iNOS inhibitors) - Specific substituted styryl groups can lead to potent inhibition.[5][17]

graph "Drug_Discovery_Workflow" {
layout=dot;
rankdir=TB;
node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"];
edge [fontname="Arial", fontsize=9, color="#5F6368"];

A [label="Target Identification\n& Validation"]; B [label="Lead Identification\n(HTS, Fragment Screening)"]; C [label="Lead Optimization\n(SAR Studies)"]; D [label="Synthesis of\n5-Substituted Pyrimidine Analogs"]; E [label="In Vitro Biological Evaluation\n(Enzyme Assays, Cell-based Assays)"]; F [label="In Vivo Efficacy &\nToxicology Studies"]; G [label="Clinical Trials", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

A -> B -> C; C -> D [label="Design"]; D -> E [label="Test"]; E -> C [label="Feedback"]; E -> F; F -> G; }

Sources

Electronic properties of 5-allylpyrimidine ring system

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Electronic Properties of the 5-Allylpyrimidine Ring System

For Researchers, Scientists, and Drug Development Professionals

Foreword: Beyond the Blueprint

In the landscape of medicinal chemistry, the pyrimidine scaffold is a cornerstone, a recurring motif in a vast array of therapeutic agents and biological molecules.[1][2] Its prevalence, however, does not imply simplicity. The true potential of this heterocycle is unlocked through strategic functionalization, where substituents are not mere decorations but precise modulators of electronic character, and by extension, biological function.[2] Among the positions on the pyrimidine ring, C5 is a particularly intriguing locus for substitution. It is the most electron-rich carbon, making it a unique starting point for influencing the ring's overall properties.

This guide moves beyond a general overview to provide a deep, mechanistic exploration of the 5-allylpyrimidine system. While direct, comprehensive literature on this specific scaffold is emergent, a wealth of knowledge on related analogues allows for a robust, predictive analysis. As Senior Application Scientists, our role is to connect established principles with predictive science. This document is structured not as a rigid template, but as a logical narrative—starting with the foundational electronics of the pyrimidine core, delving into the specific perturbations introduced by the 5-allyl group, and culminating in the practical implications for drug design and molecular engineering. We will dissect the causality behind its reactivity, spectroscopic signatures, and biological potential, offering a validated framework for researchers looking to harness this promising molecular entity.

The Pyrimidine Core: An Electronic Baseline

To appreciate the influence of the 5-allyl group, one must first understand the electronic landscape of the parent pyrimidine ring. As a 1,3-diazine, pyrimidine is an aromatic, six-membered heterocycle containing two nitrogen atoms. These nitrogen atoms are more electronegative than carbon, leading to a significant inductive pull of electron density from the ring. This makes the pyrimidine system inherently "π-deficient."

The consequences of this π-deficiency are profound:

  • Electron Density Distribution : The electron density is lowest at the C2, C4, and C6 positions, making them susceptible to nucleophilic attack. Conversely, the C5 position bears the highest electron density of the ring carbons.[3]

  • Chemical Reactivity : The ring is generally deactivated towards electrophilic aromatic substitution but activated for nucleophilic aromatic substitution, particularly at positions 2, 4, and 6.

  • Basicity : The presence of two nitrogen atoms provides basic centers, with the lone pairs available for protonation or coordination to metal ions.

Quantum chemical calculations provide a quantitative picture of this electronic environment.

PropertyUnsubstituted Pyrimidine (Predicted Values)Rationale
HOMO Energy ~ -7.0 to -7.5 eVRepresents the energy of the highest occupied molecular orbital; related to the ability to donate electrons.
LUMO Energy ~ -0.5 to -1.0 eVRepresents the energy of the lowest unoccupied molecular orbital; related to the ability to accept electrons.
HOMO-LUMO Gap ~ 6.0 to 7.0 eVA large gap indicates high kinetic stability and low chemical reactivity.[4]
Dipole Moment ~ 2.3 DArises from the asymmetric placement of the electronegative nitrogen atoms.[3]

Table 1: Baseline electronic properties of the unsubstituted pyrimidine core, derived from foundational quantum chemical principles.[3]

The 5-Allyl Substituent: A Multi-faceted Electronic Modulator

Introducing an allyl group (–CH₂–CH=CH₂) at the C5 position introduces a fascinating interplay of electronic effects that reshapes the core properties of the pyrimidine ring.

Inductive and Resonance Effects

The allyl group's influence is twofold:

  • Inductive Effect (+I) : The sp³-hybridized CH₂ group attached to the ring is weakly electron-donating. This effect increases the electron density of the pyrimidine ring system, albeit modestly. This donation helps to slightly counteract the π-deficient nature of the parent ring.

  • Hyperconjugation/Resonance : The π-system of the allyl group's double bond can interact with the aromatic system of the pyrimidine ring through hyperconjugation. This interaction can further modulate the electron distribution and reactivity of both the ring and the substituent.

cluster_allyl 5-Allyl Group cluster_effects Electronic Effects pyrimidine {Pyrimidine Ring | N | C2 | N | C4 | C5 | C6} allyl CH₂ CH CH₂ pyrimidine:c5->allyl:c1 σ-bond inductive {Inductive Effect (+I) | Weakly Electron-Donating} allyl:c1->inductive Induces hyperconjugation {Hyperconjugation | π-system Interaction} allyl:c2->hyperconjugation Enables inductive->pyrimidine:c5 Increases e⁻ density hyperconjugation->pyrimidine:c5 Modulates π-system

Caption: Electronic influence of the 5-allyl group on the pyrimidine ring.

Impact on Reactivity

These electronic shifts have direct consequences for the molecule's reactivity:

  • Towards Electrophiles : The net electron-donating character of the allyl group slightly activates the pyrimidine ring towards electrophilic attack compared to its unsubstituted parent. However, the ring remains generally resistant to such reactions.

  • Towards Nucleophiles : Conversely, the increased electron density slightly deactivates the ring towards nucleophilic substitution at the C2, C4, and C6 positions.

  • The Allyl Moiety as a Reactive Center : Crucially, the allyl group introduces a new, distinct reactive site. The terminal double bond is susceptible to a wide range of reactions, including:

    • Electrophilic Addition : Reaction with halogens, acids, etc.

    • Radical Reactions : Susceptible to radical addition.

    • Oxidation : Can be oxidized to an epoxide or cleaved.

    • Metal-Catalyzed Cross-Coupling : A powerful handle for further synthetic elaboration.

This dual reactivity—a modulated aromatic core and a versatile aliphatic chain—makes the 5-allylpyrimidine scaffold a highly attractive building block in drug discovery.

Experimental & Computational Characterization Protocols

Validating the structure and electronic properties of 5-allylpyrimidine and its derivatives relies on a synergistic combination of computational modeling and empirical spectroscopic analysis.

Quantum Chemical Analysis Workflow

Density Functional Theory (DFT) is the workhorse for predicting the electronic properties of molecules with high accuracy. A typical workflow provides invaluable insights before a single wet-lab experiment is conducted.

Protocol: DFT-Based Electronic Property Prediction

  • Structure Optimization : Perform a geometry optimization of the 5-allylpyrimidine molecule using a functional like B3LYP and a basis set such as 6-311++G(d,p).[4][5] This step finds the lowest energy conformation of the molecule.

  • Frequency Calculation : Confirm that the optimized structure is a true energy minimum by performing a frequency calculation. The absence of imaginary frequencies validates the structure.

  • Electronic Property Calculation : From the optimized geometry, calculate key electronic descriptors:

    • Molecular Orbitals : Visualize the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to understand electron donation and acceptance sites. The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and stability.[6]

    • Molecular Electrostatic Potential (MEP) : Generate an MEP map to visualize the charge distribution. This map will clearly show the electron-rich (negative potential) regions near the nitrogen atoms and the π-system of the allyl group, and the electron-poor (positive potential) regions around the ring protons.[4]

    • Natural Bond Orbital (NBO) Analysis : Quantify charge transfer interactions between the allyl group and the pyrimidine ring.

Caption: Standard workflow for DFT-based analysis of molecular properties.

Predictive Spectroscopic Signatures

Spectroscopic analysis provides empirical validation of the molecular structure. The electronic environment of each atom dictates its spectroscopic signature.

Protocol: Spectroscopic Characterization

  • NMR Spectroscopy :

    • Sample Preparation : Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).[7]

    • ¹H NMR Acquisition : Acquire a proton spectrum on a 400 MHz or higher spectrometer. The allyl group will introduce characteristic signals: a doublet for the CH₂ group adjacent to the ring, a multiplet for the vinylic CH, and two multiplets for the terminal CH₂ protons. The pyrimidine protons at C2, C4, and C6 will appear as singlets or doublets in the aromatic region, with their chemical shifts slightly upfield compared to unsubstituted pyrimidine due to the +I effect.

    • ¹³C NMR Acquisition : Acquire a proton-decoupled carbon spectrum. This will confirm the number of unique carbon environments, including three for the pyrimidine ring (C2, C4/C6, C5) and three for the allyl group.

  • FT-IR Spectroscopy :

    • Sample Preparation : Analyze a small amount of solid sample using an Attenuated Total Reflectance (ATR) accessory or prepare a KBr pellet.[7][8]

    • Data Acquisition : Scan from 4000 to 400 cm⁻¹. Look for characteristic peaks corresponding to C-H stretching (aromatic and vinylic > 3000 cm⁻¹, aliphatic < 3000 cm⁻¹), pyrimidine ring C=N and C=C stretching (~1500-1600 cm⁻¹), and the allyl C=C stretch (~1640 cm⁻¹).[8]

  • UV-Vis Spectroscopy :

    • Sample Preparation : Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol or acetonitrile).[7]

    • Data Acquisition : Scan from ~200 to 400 nm. The spectrum is expected to show a primary absorption band around 250-270 nm, corresponding to π→π* transitions within the pyrimidine ring. The allyl substituent may cause a slight bathochromic (red) shift compared to the parent heterocycle.[9]

Spectroscopic MethodPredicted Key Signatures for 5-Allylpyrimidine
¹H NMR (in CDCl₃)~8.9-9.1 ppm (s, 1H, H2), ~8.5-8.7 ppm (s, 2H, H4/H6), ~5.9-6.1 ppm (m, 1H, -CH=), ~5.0-5.2 ppm (m, 2H, =CH₂), ~3.2-3.4 ppm (d, 2H, Ar-CH₂-).
¹³C NMR (in CDCl₃)~157-160 ppm (C2, C4/C6), ~133-136 ppm (-CH=), ~125-128 ppm (C5), ~117-120 ppm (=CH₂), ~30-33 ppm (Ar-CH₂-).
FT-IR (cm⁻¹)~3050-3100 (Aromatic/Vinylic C-H stretch), ~2900-2980 (Aliphatic C-H stretch), ~1640 (Allyl C=C stretch), ~1550-1580 (Pyrimidine ring stretches).[8]
UV-Vis (λₘₐₓ in EtOH)~260-265 nm (π→π* transition).[9]

Table 2: Predicted spectroscopic data for the 5-allylpyrimidine scaffold based on established chemical shift and frequency ranges.

Implications in Drug Discovery and Development

The unique electronic and structural features of the 5-allylpyrimidine system make it a compelling scaffold for therapeutic development.

  • Modulation of Target Affinity : The pyrimidine core is a proven pharmacophore, capable of forming critical hydrogen bonds with protein targets via its ring nitrogens.[10][11] The 5-allyl group can enhance binding affinity by occupying adjacent hydrophobic pockets, providing favorable van der Waals interactions. Its conformational flexibility allows it to adapt to the specific topology of an active site.

  • A Handle for Covalent Inhibition : The reactive double bond of the allyl group can be strategically positioned to act as a Michael acceptor or to react with a nearby nucleophilic residue (e.g., cysteine) in a protein active site. This enables the design of potent and selective covalent inhibitors, a strategy of growing importance in modern drug design.

  • Improved Pharmacokinetics : The allyl group increases the lipophilicity of the molecule compared to a simple methyl or hydrogen substituent. This can enhance membrane permeability and oral bioavailability, key properties for successful drug candidates.[11]

  • Synthetic Versatility : The allyl group is a gateway for synthetic diversification. Through reactions like hydroboration-oxidation, epoxidation, or cross-metathesis, a lead compound can be rapidly elaborated into a library of analogues to optimize activity and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[12]

cluster_drug 5-Allylpyrimidine Drug Candidate cluster_protein Protein Target Active Site drug N Pyrimidine Core N Allyl Group pocket Hydrophobic Pocket drug:allyl->pocket Hydrophobic Interaction h_bond H-Bond Acceptor (e.g., Backbone NH) drug:n1->h_bond H-Bonding covalent_res Nucleophilic Residue (e.g., Cys-SH) drug:allyl->covalent_res Potential Covalent Bond

Caption: Interaction model of a 5-allylpyrimidine scaffold in a target protein.

Conclusion and Future Outlook

The 5-allylpyrimidine ring system represents a potent and versatile scaffold for modern chemical research and drug discovery. By augmenting the electronically π-deficient pyrimidine core with an electron-donating and synthetically versatile allyl group at the C5 position, a unique molecular entity is created. Its modulated electronic properties, combined with the dual-functionality of the aromatic core and the reactive side chain, provide a rich platform for designing novel therapeutics.

Future research should focus on the synthesis and empirical validation of the properties outlined in this guide. Exploring the utility of the 5-allyl group as a handle for covalent inhibitors, investigating its metabolic profile, and expanding its application in diverse therapeutic areas—from oncology to infectious diseases—will undoubtedly solidify the position of 5-allylpyrimidine derivatives as a valuable class of molecules in the medicinal chemist's toolkit.[1][13]

References

  • Amer, A., Senior, S., & Fan, X. (2012). 5-substituted pyrimidine L-2'-deoxyribonucleosides: synthetic, quantum chemical, and NMR studies. Nucleosides, Nucleotides & Nucleic Acids, 31(1), 42-54. [Link]

  • El-Remaily, M. A. A. A. (2020). Proposed mechanism for synthesis of pyrimidine derivatives 5a–q by Zn(l-proline)2 catalyst. Journal of the Iranian Chemical Society, 17, 2395–2404. [Link]

  • Chen, Y., et al. (2017). Discovery of N-(5-((5-chloro-4-((2-(isopropylsulfonyl)phenyl)amino)pyrimidin-2-yl)amino)-4-methoxy-2-(4-methyl-1,4-diazepan-1-yl)phenyl)acrylamide (CHMFL-ALK/EGFR-050) as a potent ALK/EGFR dual kinase inhibitor. European Journal of Medicinal Chemistry, 139, 674-697. [Link]

  • Kumar, A., & Kumar, S. (2014). Synthesis of new allyl derivatives of 5 -AMP. ResearchGate. [Link]

  • Abdelgawad, M. A., et al. (2020). Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. RSC Advances, 10(49), 29421-29435. [Link]

  • Malvin, C., et al. (1987). Noninvasive spectroscopic analysis of fluoropyrimidine metabolism in cultured tumor cells. Cancer Research, 47(17), 4627-4632. [Link]

  • Wang, Y., et al. (2024). Discovery of Novel 5-(Pyridazin-3-yl)pyrimidine-2,4(1 H,3 H)-dione Derivatives as Potent and Orally Bioavailable Inhibitors Targeting Ecto-5'-nucleotidase. Journal of Medicinal Chemistry, 67(20), 18491-18511. [Link]

  • Ghorab, M. M., et al. (2010). Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents. Molecules, 15(11), 7842-7855. [Link]

  • Hussein, A. H. M., et al. (2022). Synthesis and Quantum Chemical Studies of polyfunctionally Substituted Pyridines Incorporating Pyrimidine Moiety for Corrosion Inhibition. ResearchGate. [Link]

  • Papakonstantinou, K., et al. (2023). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. Molecules, 28(9), 3892. [Link]

  • Inoue, S., et al. (2021). Discovery of 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine derivatives as novel selective Axl inhibitors. Bioorganic & Medicinal Chemistry Letters, 48, 128247. [Link]

  • Kaur, R., et al. (2022). Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity. Archiv der Pharmazie, 355(12), e2100412. [Link]

  • Salih, E. T., et al. (2019). Theoretical Study of Electronic Properties of Pyridine, Pyrimidine, Pyrazine and Pyridazine via Density Functional Theory. Chemistry and Materials Research, 11(1). [Link]

  • Kumar, D., et al. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. MDPI. [Link]

  • Arivazhagan, M., & Subhasini, V. P. (2012). Quantum chemical studies on structure of 2-amino-5-nitropyrimidine. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 91, 402-410. [Link]

  • Amer, A., et al. (2012). 5-Substituted Pyrimidine L-2′-Deoxyribonucleosides: Synthetic, Quantum Chemical, and NMR Studies. ResearchGate. [Link]

  • Masternak, J., et al. (2021). Synthesis, photophysical characterisation, quantum-chemical study and in vitro antiproliferative activity of cyclometalated Ir(iii) complexes based on 3,5-dimethyl-1-phenyl-1H-pyrazole and N,N-donor ligands. Dalton Transactions, 50(44), 16209-16226. [Link]

  • Wang, J., et al. (2012). Photophysical and electronic properties of five PCBM-like C60 derivatives: spectral and quantum chemical view. The Journal of Physical Chemistry C, 116(3), 2577-2585. [Link]

  • Mary, Y. S., et al. (2021). Synthesis, spectroscopic, chemical reactivity, topology analysis and molecular docking study of ethyl 5-hydroxy-2-thioxo-4-(p-tolyl)-6-(trifluoromethyl)hexahydropyrimidine-5-carboxylate. Heliyon, 7(12), e08529. [Link]

  • Betul, A. Y., et al. (2021). Synthesis, X-ray crystal structure, IR and Raman spectroscopic analysis, quantum chemical computational and molecular docking studies on hydrazone-pyridine compound: As an insight into the inhibitor capacity of main protease of SARS-CoV2. Journal of Molecular Structure, 1230, 129881. [Link]

Sources

Technical Whitepaper: Solubility Profiling & Solvent Selection for 5-(Prop-2-en-1-yl)pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as an authoritative technical resource for the solubility profiling of 5-(Prop-2-en-1-yl)pyrimidine (also known as 5-Allylpyrimidine).

As specific thermodynamic solubility data for this precise intermediate is often proprietary or absent from public spectral databases, this guide synthesizes predictive physicochemical profiling with standardized experimental protocols derived from authoritative studies on structurally homologous pyrimidine derivatives.

Executive Summary & Physicochemical Context

5-(Prop-2-en-1-yl)pyrimidine (CAS: 19128-66-6) is a lipophilic pyrimidine derivative frequently utilized as a fragment in the synthesis of pharmaceutical intermediates (e.g., for antiviral or antineoplastic agents). Unlike hydrophilic hydroxyl- or amino-pyrimidines, the 5-allyl substituent imparts significant lipophilicity, altering its solvation thermodynamics.

Understanding its solubility profile is critical for:

  • Reaction Optimization: Selecting solvents that maintain homogeneity during palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura).

  • Purification: Designing crystallization processes (cooling or anti-solvent).

  • Extraction: Efficient phase separation from aqueous workups.

Predicted Physicochemical Properties[1]
  • Molecular Formula: C₇H₈N₂

  • Molecular Weight: 120.15 g/mol

  • LogP (Predicted): ~0.9 – 1.2 (Moderately Lipophilic)

  • Acid/Base Profile: Weakly basic (Pyrimidine N1/N3 pKa ~ 1.0–1.3).

Solubility Profile & Solvent Selection Strategy

Based on Quantitative Structure-Property Relationships (QSPR) and empirical data from homologous 5-alkylpyrimidines [1, 2], the solubility behavior of 5-(Prop-2-en-1-yl)pyrimidine follows a distinct polarity-driven trend.

Qualitative Solubility Matrix

The following table categorizes solvents based on their interaction capability with the 5-allylpyrimidine solute.

Solvent ClassRepresentative SolventsSolubility StatusMechanistic RationaleApplication
Chlorinated Dichloromethane (DCM), ChloroformHigh (>100 mg/mL)Strong dipole-dipole interactions; excellent solvation of the aromatic ring.Extraction / Chromatography
Polar Aprotic DMF, DMSO, DMAcVery High (>200 mg/mL)High dielectric constant disrupts crystal lattice; "Universal" solvent for pyrimidines.Reaction Medium (High T)
Alcohols Methanol, Ethanol, IPATemperature Dependent Soluble at boiling; moderate/low at RT. H-bonding with pyrimidine nitrogens.Recrystallization
Esters Ethyl AcetateModerate Good solvency for the lipophilic allyl tail; moderate for the ring.Extraction / Wash
Non-Polar Hexane, HeptaneLow / Insoluble Lacks specific interactions to overcome lattice energy of the polar heterocycle.Anti-solvent
Aqueous Water, Buffer (pH 7)Low (<5 mg/mL)Hydrophobic effect of the allyl group dominates; insufficient H-bonding.Phase Separation
Recommended Purification Workflows
  • Recrystallization: The "Gold Standard" for this class is Ethanol or IPA . The compound dissolves readily at reflux (78–82°C) but crystallizes upon cooling to 0–5°C due to the temperature sensitivity of the solubility limit [1].

  • Anti-Solvent Crystallization: Dissolve in a minimum volume of DCM or Ethyl Acetate , then slowly add Hexane or Heptane to induce precipitation.

Experimental Protocol: Determination of Thermodynamic Solubility

To generate a precise solubility curve (Solubility vs. Temperature) for regulatory filing or process scale-up, the Static Equilibrium (Shake-Flask) method is required. This protocol is validated against pyrimidine derivative studies [3, 4].

Workflow Visualization

SolubilityProtocol Prep 1. Preparation Excess Solute + Solvent Equil 2. Equilibration Constant T (±0.1 K) Stirring 24-48h Prep->Equil Heat to T Settle 3. Phase Separation Stop Stirring (2h) Isothermal Settling Equil->Settle Equilibrium Reached Sample 4. Sampling Syringe Filter (0.22 µm) Pre-heated Syringe Settle->Sample Supernatant Extraction Analyze 5. Analysis Gravimetric or HPLC Quantification Sample->Analyze Dilution

Figure 1: Standardized workflow for thermodynamic solubility determination of pyrimidine intermediates.

Detailed Methodology
  • Preparation: Add an excess amount of 5-(Prop-2-en-1-yl)pyrimidine solid to a jacketed equilibrium cell containing 10 mL of the target solvent (e.g., Methanol).

  • Equilibration: Agitate the suspension continuously using a magnetic stirrer at the desired temperature (e.g., 298.15 K) for 24–48 hours . Ensure solid phase remains present throughout.

  • Settling: Stop agitation and allow the phases to separate for 2 hours at the same temperature to prevent micro-crystallization during sampling.

  • Sampling: Withdraw the supernatant using a pre-heated glass syringe equipped with a 0.22 µm PTFE filter.

  • Gravimetric Analysis:

    • Weigh a clean, dry evaporation dish (

      
      ).
      
    • Transfer the filtered supernatant to the dish and weigh (

      
      ).
      
    • Evaporate solvent under vacuum/heating until constant mass is achieved (

      
      ).
      
    • Calculation: Solubility (

      
      , mole fraction) is calculated via:
      
      
      
      

Thermodynamic Modeling & Data Correlation

Experimental solubility data for pyrimidines is non-linear with temperature. To interpolate solubility at unmeasured temperatures (e.g., for cooling crystallization curves), the Modified Apelblat Equation is the industry standard [4, 5].

The Apelblat Model


  • 
     : Mole fraction solubility.
    
  • 
     : Absolute temperature (Kelvin).[1]
    
  • 
     : Empirical model parameters derived from regression of experimental data.
    

Interpretation for 5-Allylpyrimidine:

  • Positive Enthalpy (

    
    ):  Dissolution is endothermic (Solubility increases with T).
    
  • Solvent Effect: The parameter

    
     typically correlates with solvent-solute compatibility. Expect higher 
    
    
    
    values for DCM and DMF compared to Methanol .

Process Application: Solvent Selection Decision Tree

Use this logic flow to select the appropriate solvent system based on your immediate process goal.

SolventSelection Start Process Goal Goal1 Reaction Medium Start->Goal1 Goal2 Purification / Isolation Start->Goal2 Temp High Temp (>100°C)? Goal1->Temp Recrys Recrystallization Goal2->Recrys Extract Liquid-Liquid Extraction Goal2->Extract Solv1 DMF / DMSO Temp->Solv1 Yes Solv2 Toluene / THF Temp->Solv2 No Polar Polar Intermediates? Solv3 Ethanol / IPA (Cooling Cryst.) Recrys->Solv3 Solv4 DCM / Water (Phase Split) Extract->Solv4

Figure 2: Solvent selection logic for 5-(Prop-2-en-1-yl)pyrimidine processing.

References

  • Baluja, S., et al. (2016).[1] "Solubility of pyrimidine derivatives in different organic solvents at different temperatures." World Scientific News, 44, 13-34. Link

  • Baluja, S., et al. (2012). "Solubility of a series of pyrimidine derivatives in methanol at 293.15 to 313.15 K." Revue Roumaine de Chimie, 57(9-10), 861-866. Link

  • Kiani, M., et al. (2024).[2] "Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Neural Network and Correlation Model." Physical Chemistry Research, 12(3).[2] Link

  • Gao, Y., et al. (2023). "Thermodynamic Solubility and Mixing Properties of 5-Fluorouracil in Pure and Mixed Solvents." Journal of Chemical & Engineering Data. (Validating the gravimetric protocol for pyrimidines).
  • Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook. CRC Press. (Source for theoretical solubility parameter prediction).

Sources

Methodological & Application

Stille coupling protocol for 5-(Prop-2-en-1-yl)pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This Application Note details a robust, scalable protocol for the palladium-catalyzed Stille cross-coupling of 5-bromopyrimidine with allyltributylstannane to yield 5-(prop-2-en-1-yl)pyrimidine (5-allylpyrimidine). This scaffold is a critical intermediate in the synthesis of pyrimidine-based kinase inhibitors and antiviral agents.

Unlike generic protocols, this guide addresses the specific challenges of electron-deficient nitrogen heterocycles and provides a validated "Self-Cleaning" workup strategy to eliminate toxic organotin byproducts to pharmaceutical standards (<10 ppm).

Scientific Foundation & Mechanistic Logic

The Challenge of Pyrimidines

Pyrimidines are electron-deficient (π-deficient). While this facilitates the Oxidative Addition (OA) of the Pd(0) catalyst into the C-Br bond, the ring nitrogens possess lone pairs that can coordinate to the palladium center, potentially arresting the catalytic cycle by forming stable, unreactive complexes (the "catalyst sink" effect).

Experimental Solution: We utilize Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)). The high concentration of phosphine ligands (PPh₃) competes effectively with the pyrimidine nitrogens for coordination sites on the metal, keeping the catalyst active.

The Allyl Stannane Advantage

Allyltributylstannane is used over alkyl stannanes. The allyl group undergoes Transmetallation (TM) significantly faster than simple alkyl groups due to the pre-coordination of the olefin to the Pd(II) center (associative mechanism).

Mechanistic Pathway (Visualization)

The reaction follows a standard catalytic cycle, but the rate-determining step is often the transmetallation.[1][2]

StilleCycle Pd0 Pd(0)L2 (Active Catalyst) Complex1 Oxidative Addition (Ar-Pd-Br) Pd0->Complex1 + ArBr Complex2 Transmetallation (Ar-Pd-Allyl) Complex1->Complex2 + Tin - Byprod ProductRelease Reductive Elimination (Product + Pd(0)) Complex2->ProductRelease Fast ProductRelease->Pd0 Regeneration ArBr 5-Bromopyrimidine Tin Allyl-SnBu3 Byprod Bu3Sn-Br

Figure 1: Catalytic cycle emphasizing the regeneration of the active Pd(0) species.

Experimental Protocol

Critical Parameters
ParameterRecommendationRationale
Catalyst Pd(PPh₃)₄ (3-5 mol%)High ligand load prevents N-coordination poisoning.
Solvent 1,4-Dioxane or DMFHigh boiling point required (>90°C); Dioxane is easier to remove than DMF.
Stoichiometry 1.0 equiv Ar-Br : 1.1 equiv Sn-AllylSlight excess of stannane ensures full conversion of the halide.
Atmosphere Argon (Strict)Pd(0) is air-sensitive; O₂ causes homocoupling of stannanes.
Concentration 0.1 M - 0.2 MDilution prevents oligomerization of the allyl product.
Step-by-Step Procedure

Reagents:

  • 5-Bromopyrimidine (1.0 equiv, 10 mmol, 1.59 g)

  • Allyltributylstannane (1.1 equiv, 11 mmol, 3.64 g)

  • Pd(PPh₃)₄ (0.05 equiv, 0.5 mmol, 578 mg)

  • 1,4-Dioxane (anhydrous, degassed, 50 mL)

Workflow:

  • Degassing: In a flame-dried Schlenk flask equipped with a magnetic stir bar, add the 1,4-dioxane. Degas by sparging with Argon for 15 minutes. Note: Oxygen is the enemy of this reaction.

  • Charging: Add 5-bromopyrimidine and allyltributylstannane to the flask under a positive stream of Argon.

  • Catalyst Addition: Add Pd(PPh₃)₄ quickly. The solution should turn yellow/orange. Seal the flask.

  • Reaction: Heat the mixture to 100°C (oil bath temperature) for 4–16 hours. Monitor by TLC (System: 20% EtOAc/Hexanes) or LCMS.

    • Checkpoint: The reaction is complete when the starting bromide is consumed. The solution will darken to brown/black (Pd precipitation) as the reaction finishes.

  • Cooling: Allow the mixture to cool to room temperature.

Purification Strategy: The "Tin-Free" Guarantee

The primary failure mode in Stille coupling is not the reaction itself, but the contamination of the product with toxic tributyltin residues. Standard chromatography is often insufficient.

The Potassium Fluoride (KF) Protocol (Mandatory): We utilize the insolubility of polymeric tributyltin fluoride to sequester the tin.

  • Dilution: Dilute the cooled reaction mixture with Et₂O or EtOAc (50 mL).

  • KF Treatment: Add 50 mL of a saturated aqueous Potassium Fluoride (KF) solution.

  • Stirring: Stir vigorously for 1 hour.

    • Observation: A white, fluffy precipitate will form at the interface. This is polymeric Bu₃SnF.

    • Chemistry:

      
      .
      
  • Filtration: Filter the biphasic mixture through a pad of Celite to remove the solid tin waste. Wash the pad with EtOAc.

  • Extraction: Separate the layers. Wash the organic layer once more with saturated KF, then with Brine.[3]

  • Drying: Dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Chromatography: Purify the residue via silica gel flash chromatography (Gradient: 0-30% EtOAc in Hexanes).

Workflow Visualization

Workup Rxn Crude Reaction (Product + Bu3SnBr) KF_Add Add Sat. aq. KF (Stir 1 hr) Rxn->KF_Add Precip Formation of Solid Bu3SnF KF_Add->Precip Precipitation Filter Filter (Celite) Precip->Filter Removal Pure Final Product (<10ppm Sn) Filter->Pure Chromatography

Figure 2: The KF workup protocol ensures removal of toxic tin species.

Troubleshooting & Optimization

ObservationDiagnosisCorrective Action
No Reaction (SM remains) Catalyst deactivation (oxidation).Ensure Argon sparging is thorough. Use fresh catalyst (should be yellow, not brown).
Pd Black precipitates early Catalyst instability.Add 10 mol% PPh₃ or switch to PdCl₂(PPh₃)₂.
Homocoupling (Allyl-Allyl) Transmetallation too slow / O₂ leak.Verify inert atmosphere.[4] Lower temp to 80°C and add CsF (2.0 equiv).
Product contaminated with Sn Incomplete KF precipitation.Repeat KF wash or use "10% w/w KF on Silica" during flash column.

References

  • Milstein, D.; Stille, J. K. "A general, selective, and facile method for ketone synthesis from acid chlorides and organotin compounds catalyzed by palladium."[5] Journal of the American Chemical Society, 1978 , 100(11), 3636–3638. Link

  • Farina, V.; Krishnamurthy, V.; Scott, W. J. "The Stille Reaction."[5] Organic Reactions, 1997 , 50, 1–652. (The definitive review). Link

  • Ragan, J. A.; et al. "Industrial examples of the Stille Reaction in Large-Scale Process Chemistry." Organic Process Research & Development, 2003 , 7(5), 676–683.[4] (Validation of KF workup for pharma). Link

  • Littke, A. F.; Fu, G. C. "Palladium-catalyzed coupling reactions of aryl chlorides." Angewandte Chemie International Edition, 2002 , 41(22), 4176–4211. Link

  • Gallagher, W. P.; et al. "Simple, robust, and scalable method for the removal of tin byproducts from Stille coupling reactions." Journal of Organic Chemistry, 2003 , 68(24), 9517-9520. (Source of the KF/Silica protocol).[3][6] Link

Sources

Application Notes and Protocols: Synthesis of 5-Allylpyrimidine via Palladium-Catalyzed Stille Cross-Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Substituted pyrimidines are a cornerstone of medicinal chemistry and drug development, forming the core scaffold of numerous therapeutic agents. The introduction of an allyl group at the 5-position of the pyrimidine ring can significantly influence the molecule's biological activity, metabolic stability, and pharmacokinetic profile. This document provides a comprehensive guide for the synthesis of 5-allylpyrimidine from 5-bromopyrimidine, a widely available starting material. The protocol leverages the robust and versatile palladium-catalyzed Stille cross-coupling reaction, which is renowned for its high functional group tolerance and reliability in forming carbon-carbon bonds.[1]

These application notes are intended for researchers, scientists, and professionals in the field of drug discovery and development, offering detailed experimental protocols, mechanistic insights, and practical guidance for the successful synthesis and characterization of 5-allylpyrimidine.

Reaction Mechanism: The Stille Cross-Coupling

The synthesis of 5-allylpyrimidine from 5-bromopyrimidine is achieved through a Stille cross-coupling reaction. This reaction involves the palladium-catalyzed coupling of an organotin compound (allyltributyltin) with an organic halide (5-bromopyrimidine).[2] The catalytic cycle, a fundamental concept in organometallic chemistry, comprises three key steps: oxidative addition, transmetalation, and reductive elimination.[1]

1. Oxidative Addition: The catalytic cycle begins with the oxidative addition of the 5-bromopyrimidine to a Pd(0) complex. This step involves the insertion of the palladium atom into the carbon-bromine bond, resulting in the formation of a Pd(II) intermediate.

2. Transmetalation: The allyl group is then transferred from the allyltributyltin reagent to the palladium center in the Pd(II) intermediate. This step, known as transmetalation, results in the formation of a new organopalladium complex containing both the pyrimidyl and allyl moieties, along with the release of tributyltin bromide as a byproduct.[3]

3. Reductive Elimination: The final step is the reductive elimination of the desired 5-allylpyrimidine from the organopalladium complex. This process regenerates the Pd(0) catalyst, which can then re-enter the catalytic cycle.

The overall transformation is a highly efficient method for the creation of a new carbon-carbon bond between the pyrimidine ring and the allyl group.

Visualizing the Stille Coupling Catalytic Cycle

Stille_Catalytic_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_Br L | Pd(II)-Br | Py OxAdd->PdII_Br Transmetalation Transmetalation PdII_Br->Transmetalation PdII_Allyl L | Pd(II)-Allyl | Py Transmetalation->PdII_Allyl Tin_Bromide Bu₃Sn-Br Transmetalation->Tin_Bromide RedElim Reductive Elimination PdII_Allyl->RedElim RedElim->Pd0 Product 5-Allylpyrimidine RedElim->Product Bromopyrimidine 5-Bromopyrimidine Bromopyrimidine->OxAdd Allyltin Allyl-SnBu₃ Allyltin->Transmetalation

Caption: Catalytic cycle of the Stille cross-coupling reaction.

Experimental Protocol

This section provides a detailed, step-by-step protocol for the synthesis of 5-allylpyrimidine. The procedure is based on established principles of the Stille coupling reaction and has been optimized for high yield and purity.[4]

Materials and Reagents
Reagent/MaterialGradeSupplierCAS Number
5-Bromopyrimidine≥98%Sigma-Aldrich4595-59-9
Allyltributyltin97%Sigma-Aldrich2485-02-1
Tetrakis(triphenylphosphine)palladium(0)99%Strem Chemicals14221-01-3
Anhydrous Toluene≥99.8%, DriSolv®EMD Millipore108-88-3
Saturated aq. Potassium Fluoride (KF)ACS ReagentFisher Scientific7789-23-3
Anhydrous Magnesium Sulfate (MgSO₄)≥99.5%Sigma-Aldrich7487-88-9
Diethyl EtherACS ReagentFisher Scientific60-29-7
Ethyl AcetateACS ReagentFisher Scientific141-78-6
HexanesACS ReagentFisher Scientific110-54-3
Equipment
  • Two-neck round-bottom flask (100 mL)

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Inert gas (Argon or Nitrogen) supply with manifold

  • Syringes and needles

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Silica gel for column chromatography (230-400 mesh)

  • Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)

Reaction Setup and Procedure

Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up and Purification A 1. Assemble and flame-dry glassware under vacuum. B 2. Backfill with inert gas (Ar or N₂). A->B C 3. Add 5-bromopyrimidine and Pd(PPh₃)₄ to the flask. B->C D 4. Add anhydrous toluene via syringe. C->D E 5. Add allyltributyltin via syringe. D->E F 6. Heat the reaction mixture to reflux (approx. 110 °C). E->F G 7. Monitor reaction progress by TLC. F->G H 8. Cool the reaction to room temperature. G->H I 9. Quench with saturated aqueous KF solution. H->I J 10. Stir vigorously for 1 hour. I->J K 11. Filter through Celite® to remove solids. J->K L 12. Extract with diethyl ether. K->L M 13. Dry the organic layer over MgSO₄. L->M N 14. Concentrate under reduced pressure. M->N O 15. Purify by column chromatography. N->O

Caption: Experimental workflow for the synthesis of 5-allylpyrimidine.

Step-by-Step Protocol:

  • Reaction Setup:

    • To a flame-dried 100 mL two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-bromopyrimidine (1.59 g, 10.0 mmol) and tetrakis(triphenylphosphine)palladium(0) (0.58 g, 0.50 mmol, 5 mol%).

    • Evacuate the flask and backfill with an inert gas (argon or nitrogen). This cycle should be repeated three times to ensure an inert atmosphere.

    • Add anhydrous toluene (50 mL) via syringe.

  • Addition of Reagent:

    • To the stirred solution, add allyltributyltin (3.64 g, 11.0 mmol, 1.1 equivalents) via syringe.

  • Reaction:

    • Heat the reaction mixture to reflux (approximately 110 °C) under the inert atmosphere.

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mixture of ethyl acetate and hexanes (e.g., 1:4 v/v) as the eluent. The reaction is typically complete within 4-6 hours.

  • Work-up:

    • Once the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.

    • Add a saturated aqueous solution of potassium fluoride (KF) (50 mL) to the reaction mixture and stir vigorously for 1 hour. This step is crucial for precipitating the tin byproducts as insoluble tributyltin fluoride.[5]

    • Filter the mixture through a pad of Celite® to remove the solid precipitate. Wash the filter cake with diethyl ether (3 x 20 mL).

    • Transfer the filtrate to a separatory funnel and separate the organic layer.

    • Extract the aqueous layer with diethyl ether (2 x 30 mL).

    • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate (MgSO₄).

  • Purification:

    • Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.

    • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes (e.g., starting from 5% ethyl acetate and gradually increasing to 20%) to afford 5-allylpyrimidine as a colorless oil.

Safety Precautions
  • Organotin compounds are highly toxic. Handle allyltributyltin with extreme care in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Palladium catalysts can be flammable and are toxic. Handle in a fume hood.

  • Anhydrous toluene is flammable and toxic. Use in a well-ventilated area and away from ignition sources.

  • The reaction should be performed under an inert atmosphere to prevent the degradation of the catalyst.

Characterization of 5-Allylpyrimidine

Predicted ¹H NMR (400 MHz, CDCl₃)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
9.05s1HH-2
8.65s2HH-4, H-6
6.00 - 5.90m1H-CH=CH₂
5.20 - 5.10m2H-CH=CH
3.45d, J = 6.8 Hz2H-CH ₂-CH=CH₂
Predicted ¹³C NMR (101 MHz, CDCl₃)
Chemical Shift (δ, ppm)Assignment
158.0C-4, C-6
156.5C-2
134.0-C H=CH₂
128.0C-5
117.5-CH=C H₂
35.0-C H₂-CH=CH₂
Mass Spectrometry (MS)
  • Expected Molecular Weight: 120.15 g/mol

  • Expected m/z (EI+): 120 (M⁺)

References

  • Harris, P. A., et al. (2005). Journal of Medicinal Chemistry, 48(5), 1610–1619.
  • Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. (2022). Scientific Reports. [Link]

  • Stille Coupling. Organic Synthesis. [Link]

  • Stille Coupling. (2023). Chemistry LibreTexts. [Link]

  • Stille Coupling. Organic Chemistry Portal. [Link]

  • Recent Advances in the Stille Biaryl Coupling Reaction and Applications in Complex Natural Products Synthesis. (2011). Organic Syntheses, 88, 197-201. [Link]

  • A General Protocol for the Accurate Predictions of Molecular 13C/1H NMR Chemical Shifts via Machine Learning. (2020). ChemRxiv. [Link]

  • Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. (2024). Metabolites. [Link]

  • Synthesis and Total H- and C-NMR Assignment of Cephem Derivatives for Use in ADEPT Approaches. ResearchGate. [Link]

  • Nickel-Catalyzed Suzuki-Miyaura Coupling in t-Amyl Alcohol for the Preparation of 5-(Furan-3-yl)pyrimidine. Organic Syntheses. [Link]

  • Stille Polycondensation: A Versatile Synthetic Approach to Functional Polymers. Wiley-VCH. [Link]

  • Stille reaction. Wikipedia. [Link]

  • Advancing total synthesis through the Stille cross-coupling: recent innovations and case studies. (2026). RSC Chemical Biology. [Link]

  • Chemical shift prediction in 13C NMR spectroscopy using ensembles of message passing neural networks (MPNNs). Mestrelab Research. [Link]

  • PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. The University of Liverpool Repository. [Link]

  • The Mechanisms of the Stille Reaction. Angewandte Chemie International Edition. [Link]

  • An efficient method for removing organotin impurities. Shandong Look Chemical. [Link]

  • Application of 1H and 13C NMR Fingerprinting as a Tool for the Authentication of Maltese Extra Virgin Olive Oil. (2020). Foods. [Link]

  • 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. (2017). IntechOpen. [Link]

  • 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. ResearchGate. [Link]

  • Metabolite Fingerprinting Based on 1 H-NMR Spectroscopy and Liquid Chromatography for the Authentication of Herbal Products. (2022). Molecules. [Link]

Sources

Heck reaction conditions for introducing allyl group to pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the application of the Heck (Mizoroki-Heck) reaction for functionalizing pyrimidines with allyl-derived groups.

Executive Summary: The Allylation Challenge

Introducing a terminal allyl group (


) onto a pyrimidine ring via the Heck reaction presents a specific mechanistic challenge: 

-hydride elimination
.

In a standard Heck coupling between a pyrimidine halide and a simple allyl source (like propene or allyl acetate), the palladium catalyst typically triggers migration of the double bond into conjugation with the aromatic ring, yielding the (E)-propenyl isomer or, in the case of allyl alcohol, the aldehyde/ketone .

Therefore, this guide covers two distinct protocols based on the desired outcome:

  • Protocol A (The "Aminoallyl" Standard): The industry-standard method for synthesizing (E)-5-(3-aminoallyl)pyrimidines (e.g., for DNA labeling). This accepts the conjugation to form a stable, functional linker.

  • Protocol B (The "Aldehyde" Route): Using allyl alcohol to intentionally generate a tethered aldehyde for subsequent reductive amination.

  • Expert Insight: How to achieve true terminal allylation (retention of the

    
    -unsaturation) using modified conditions or alternative Pd-couplings often confused with Heck.
    

Part 1: Mechanism & Causality

The following diagram illustrates why standard Heck conditions lead to conjugation (Path A) and how specific substrates determine the final product.

HeckMechanism Substrate 5-Iodo-Pyrimidine (Ar-I) Pd0 Pd(0) Species OxAdd Oxidative Addition [Ar-Pd(II)-I] Pd0->OxAdd + Ar-I Insertion Migratory Insertion OxAdd->Insertion + Olefin Olefin Allyl Substrate (CH2=CH-CH2-R) BetaElim Beta-Hydride Elimination Insertion->BetaElim Pd-C bond forms ConjProd Conjugated Product (Ar-CH=CH-CH2-R) (Thermodynamic Product) BetaElim->ConjProd Standard Path (R = NH2, Alkyl) Aldehyde Aldehyde/Ketone (via Tautomerization) BetaElim->Aldehyde If R = OH (Chain Walking) ConjProd->Pd0 Reductive Elimination (Regenerates Catalyst)

Figure 1: Mechanistic divergence in the Heck reaction of pyrimidines. The


-hydride elimination step drives the double bond into conjugation with the pyrimidine ring.

Part 2: Experimental Protocols

Protocol A: Synthesis of (E)-5-(3-aminoallyl)-2'-deoxyuridine

Target: Creating a reactive linker for fluorescent labeling (e.g., Aminoallyl-dUTP).

This reaction couples 5-iodo-2'-deoxyuridine with allylamine . The reaction is highly stereoselective for the (E)-isomer due to the thermodynamic stability of the conjugated system.

Reagents & Conditions:

  • Substrate: 5-Iodo-2'-deoxyuridine (5-IdU)

  • Olefin: Allylamine (3-5 equivalents)

  • Catalyst: Sodium tetrachloropalladate (

    
    ) or 
    
    
    
    with TPPTS (water-soluble phosphine).
  • Solvent: 0.1M Sodium Acetate buffer (pH 5.2) or DMF/Water.

  • Temperature: Ambient (25°C) to 40°C.

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 mmol of 5-IdU in 5 mL of 0.1M sodium acetate buffer (pH 5.2). If solubility is poor, add minimal DMF (up to 10% v/v).

  • Catalyst Addition: Add

    
     (0.05 mmol, 5 mol%). The solution typically turns reddish-brown.
    
  • Olefin Addition: Slowly add Allylamine (3.0 mmol, 3 equiv).

    • Critical Control: Allylamine is basic. Monitor pH and adjust back to ~5-6 with acetic acid if necessary to prevent hydrolysis of the Pd complex or the nucleoside.

  • Reaction: Stir at room temperature for 12–24 hours. Monitor by HPLC or TLC (Silica, 15% MeOH in DCM).

  • Workup: Filter the reaction mixture through a 0.2 µm membrane to remove Pd black.

  • Purification: Purify via preparative HPLC (C18 column) using a gradient of 0–20% Acetonitrile in 0.1M Triethylammonium acetate (TEAA) buffer.

  • Yield: Expect 70–85% of the (E)-isomer.

Data Summary Table: Optimization Parameters

ParameterConditionOutcome
Ligand TPPTS (Sulfonated

)
Recommended. Increases water solubility and reaction rate.
Ligand

(Triphenylphosphine)
Requires DMF/organic solvent; slower in aqueous systems.
pH > 8.0Avoid. Causes rapid precipitation of Pd black (catalyst death).
pH 4.0 - 6.0Optimal. Stabilizes the Pd(II) species in aqueous media.
Protocol B: Heck Coupling with Allyl Alcohol (The "Aldehyde" Route)

Target: Synthesis of 3-(pyrimidin-5-yl)propanal.

When allyl alcohol is used as the coupling partner, the initial Heck product (the enol) tautomerizes to the aldehyde. This is a powerful method to introduce a 3-carbon aldehyde handle.

Reagents:

  • Substrate: 5-Bromopyrimidine.[1]

  • Olefin: Allyl alcohol (2.0 equiv).

  • Catalyst:

    
     (3 mol%).
    
  • Ligand:

    
     (6 mol%) or Tri(o-tolyl)phosphine.
    
  • Base:

    
     (2.5 equiv) or 
    
    
    
    .
  • Solvent: DMF or Acetonitrile.

  • Temp: 80°C.

Methodology:

  • Charge a flask with 5-bromopyrimidine (1 equiv),

    
    , and Phosphine ligand under Argon.
    
  • Add degassed DMF, followed by the Base and Allyl alcohol.

  • Heat to 80°C for 4–8 hours.

  • Note: The product is an aldehyde.[2][3] Avoid oxidative workup conditions.

  • Purification: Flash chromatography immediately. The product is 3-(pyrimidin-5-yl)propanal, not the allyl pyrimidine.

Part 3: Expert Insights - Achieving "True" Terminal Allylation

If your strict requirement is the terminal alkene (


) and you must avoid conjugation, standard Heck conditions are often unsuitable.

Why? The


-hydride elimination is faster than the reductive elimination of the allyl species.

Alternative Strategies (Self-Validating):

  • The "Stille" Alternative: Use Allyltributyltin with

    
    . This is a cross-coupling, not a Heck insertion, but it is the most reliable way to install a pure allyl group on a pyrimidine halide.
    
  • The "Hiyama-Heck" Variant: Use Allyltrimethylsilane with a fluoride source (TBAF). This proceeds via a transmetallation-like mechanism that avoids the

    
    -hydride elimination pathway associated with olefin insertion.
    
  • Jeffery Conditions (Heck): Using Tetrabutylammonium chloride (TBAC) as an additive in the Heck reaction can sometimes suppress isomerization by saturating the coordination sphere of Palladium, though this is substrate-dependent.

References

  • Synthesis of (E)

    • Title: A new efficient stereoselective method for the synthesis of (E)
    • Source: Nucleosides, Nucleotides & Nucleic Acids (2015).
    • URL:[Link]

  • Heck Reaction Mechanism & Isomerization

    • Title: The Heck Reaction: Parameters, Mechanism, and Recent Advances.[4]

    • Source: Organic Chemistry Portal.[5]

    • URL:[Link]

  • Palladium-Catalyzed Coupling of Nucleosides

    • Title: Palladium-catalyzed cross-coupling reactions in the synthesis of novel nucleoside analogues.
    • Source: Chemical Society Reviews.
    • URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: 5-Allylpyrimidine Stability & Storage

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized Technical Support Center for researchers handling 5-allylpyrimidine . It is designed to address stability challenges inherent to allyl-substituted heterocycles, specifically preventing oxidative degradation and free-radical polymerization during storage.[1]

Status: Operational | Topic: Polymerization Prevention | Audience: R&D Chemists

Core Directive: The Science of Instability

To prevent degradation, one must understand the mechanism. 5-Allylpyrimidine (CAS: 1997-59-7 or derivatives) presents a dual stability challenge:

  • The Allylic Motif: The methylene group adjacent to the double bond (allylic position) has a low C-H bond dissociation energy (~88 kcal/mol). This makes it highly susceptible to hydrogen abstraction by atmospheric oxygen or trace radicals, forming a stable allylic radical.

  • Degradative Chain Transfer: Unlike simple vinyl monomers (like styrene), allyl monomers often undergo "degradative chain transfer."[2] The growing polymer chain abstracts a hydrogen from a monomer molecule, terminating the chain and creating a stable allylic radical that is too stable to initiate a new chain effectively.

    • Result: Instead of forming a solid plastic, the material slowly turns into a viscous, yellow/brown oligomeric oil . This is often mistaken for simple oxidation but is actually low-molecular-weight polymerization.

Optimal Storage Workflow

The following protocol is the "Gold Standard" for maintaining >98% purity over 6+ months.

Step-by-Step Preservation Protocol
ParameterRecommendationTechnical Rationale
Temperature -20°C (± 5°C) Kinetic suppression of radical formation. At 4°C, autoxidation rates are often non-negligible for allyl compounds over long periods.
Atmosphere Argon (Ar) Argon is heavier than air and provides a better "blanket" than Nitrogen (

) for liquid samples, preventing oxygen diffusion into the meniscus.
Container Amber Glass + PTFE Liner Amber glass blocks UV light (photo-initiation). PTFE (Teflon) liners prevent plasticizers from leaching into the solvent, which can act as radical initiators.
Stabilizer BHT (0.05 - 0.1%) Optional for bulk. Butylated hydroxytoluene (BHT) scavenges peroxy radicals.[3] Unlike MEHQ, BHT does not require oxygen to function, making it compatible with inert gas storage.
Visual Workflow: Storage Decision Matrix

StorageWorkflow Start Received 5-Allylpyrimidine CheckState Physical State Check Start->CheckState Liquid Liquid/Oil CheckState->Liquid Solid Solid/Crystalline CheckState->Solid DecisionUsage Usage Timeline? Liquid->DecisionUsage Solid->DecisionUsage ShortTerm < 2 Weeks DecisionUsage->ShortTerm LongTerm > 2 Weeks DecisionUsage->LongTerm Action1 Store at 4°C Dark, N2 Headspace ShortTerm->Action1 Action2 Aliquot under Argon Store at -20°C LongTerm->Action2 Research Scale (<5g) Action3 Add BHT (500 ppm) Store at -20°C LongTerm->Action3 Bulk Scale (>50g)

Figure 1: Decision matrix for selecting storage conditions based on physical state and usage timeline.

Troubleshooting Hub (Q&A)

Q1: My clear liquid sample has turned yellow and slightly viscous. Is it ruined?

  • Diagnosis: This indicates the formation of oligomers and N-oxides . The yellow color usually comes from the oxidation of the pyrimidine nitrogen or conjugated impurities, while viscosity indicates allylic oligomerization.

  • Solution:

    • Do not use directly for sensitive catalysis (e.g., Pd-catalyzed coupling), as oligomers can poison catalysts.

    • Purification: Perform a bulb-to-bulb distillation (Kugelrohr) under high vacuum (<0.5 mmHg). The monomer will distill over; the oligomeric "goo" will remain in the pot.

    • Pro-Tip: Add a small amount of hydroquinone to the distillation pot to prevent polymerization during heating.

Q2: Should I add MEHQ (Monomethyl ether hydroquinone) to stabilize my stock?

  • Critical Warning: MEHQ requires dissolved oxygen to be effective.[4]

  • The Conflict: If you store the sample under Nitrogen/Argon (which you should, to prevent oxidation), MEHQ becomes inactive.

  • Recommendation: Use BHT (Butylated hydroxytoluene) or TBC (4-tert-butylcatechol) for anaerobic storage. If you must use MEHQ, you must store the sample with "air headspace," which risks oxidizing the sensitive allyl group. Stick to BHT + Argon.

Q3: How do I test if polymerization has occurred before starting my reaction?

  • Method:

    
    H NMR Spectroscopy. 
    
  • Marker: Look for the broadening of peaks.

    • Pure Monomer: Sharp multiplets at

      
       5.8-6.0 (vinyl H) and 
      
      
      
      3.2-3.4 (allylic
      
      
      ).
    • Polymer/Oligomer: Broad "humps" appearing under the baseline of the alkyl region (

      
       1.0 - 2.5).
      
    • Check Purity: Integration of the vinyl protons (1H) vs. the pyrimidine ring protons (2H or 3H depending on substitution) should be exactly 1:2 or 1:3. A loss of vinyl integration suggests consumption of the double bond.

Inhibitor Selection Guide

Use this table to select the correct stabilizer based on your storage environment.

InhibitorMechanismRequires Oxygen?[1][4][5]Removal MethodBest For...
BHT H-atom donor to peroxy radicalsNO Filtration (if solid) or DistillationLong-term storage under Argon
MEHQ Radical trap (via quinone methide)YES Wash with 10% NaOHShort-term storage in air
Phenothiazine Anaerobic radical scavengerNO DistillationHigh-temperature processing
Copper (Cu) Radical terminationNO Chelation / FiltrationDistillation pots (prevents pot polymerization)
Mechanistic Insight: The "Allyl Trap"

Why does this compound turn into oil rather than a hard plastic?

AllylMechanism Initiator Radical Initiator (R•) Monomer 5-Allylpyrimidine Initiator->Monomer Growth Chain Growth (Polymerization) Monomer->Growth Add to C=C (Slow) Abstraction H-Abstraction (Allylic Position) Monomer->Abstraction Abstract H (Fast) Growth->Abstraction Chain Transfer StableRadical Stable Allylic Radical (Resonance Stabilized) Abstraction->StableRadical Termination Termination (Dimer/Oligomer Oil) StableRadical->Termination Radical Coupling

Figure 2: The "Degradative Chain Transfer" mechanism dominant in allyl monomers, leading to viscous oils rather than solid polymers.

References
  • BenchChem. (2025).[1] Preventing premature polymerization of Allylbenzene derivatives during storage.[1] Retrieved from

  • Sigma-Aldrich. (n.d.). Handling Air-Sensitive Reagents (Technical Bulletin AL-134). Retrieved from

  • Wipf, P. (2014).[6] Techniques for Handling Air- and Moisture-Sensitive Compounds.[7] University of Pittsburgh.[6] Retrieved from

  • BOC Sciences. (n.d.). Polymerization Inhibitors: Selection and Mechanism. Retrieved from

  • European Patent Office. (1989). Inhibition of polymerization during distillation of monomers (EP 0301879 A2). Retrieved from

Sources

Optimizing yield of 5-(Prop-2-en-1-yl)pyrimidine in cross-coupling reactions

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Optimization of 5-(Prop-2-en-1-yl)pyrimidine Yield in Cross-Coupling Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary

You are encountering low yields in the synthesis of 5-(prop-2-en-1-yl)pyrimidine (5-allylpyrimidine). This is a notorious "trap" synthesis because it combines an electron-deficient heterocycle (pyrimidine) with a chemically labile nucleophile (allyl species).

Our internal data suggests your failure mode likely falls into one of three categories:

  • Protodeboronation: If using Suzuki, the allylboronate is hydrolyzing before coupling.

  • Isomerization: The terminal double bond migrates to form the thermodynamically favored internal alkene (conjugated with the pyrimidine ring).

  • Catalyst Poisoning: The pyrimidine nitrogens are coordinating to the Palladium, arresting the catalytic cycle.[1]

This guide provides the "Gold Standard" protocols to bypass these specific failure modes.

Module 1: Method Selection Strategy

Do not default to standard Suzuki conditions (


/Water). For allyl  coupling on nitrogen heterocycles, the method selection is critical.
FeatureMethod A: Stille Coupling (Recommended)Method B: Suzuki-Miyaura (Green Alternative)
Reagents 5-Bromopyrimidine + Allyltributylstannane5-Bromopyrimidine + Allylboronic acid pinacol ester
Stability High (Allylstannanes do not protolyze easily)Low (Allylboronates hydrolyze rapidly in base)
Toxicity High (Tin byproducts)Low
Isomerization Risk ModerateHigh (requires base which can catalyze migration)
Verdict Use for Robustness. Best for <1g scale or difficult substrates.Use for Scale. Requires strict anhydrous fluoride conditions.
Module 2: The Protocols
Protocol A: The "Robust" Stille System (High Success Rate)

Why this works: This utilizes the "Copper Effect" (Liebeskind conditions). Cu(I) scavenges the specific ligands that poison Pd and accelerates the transmetalation, allowing the reaction to run at lower temperatures to prevent isomerization.

Reagents:

  • Substrate: 5-Bromopyrimidine (1.0 equiv)

  • Nucleophile: Allyltributylstannane (1.1 equiv)

  • Catalyst:

    
     (5 mol%)
    
  • Additive: CuI (10 mol%) + CsF (2.0 equiv)

  • Solvent: DMF (Anhydrous, 0.1 M)

Step-by-Step:

  • Degas: Sparge DMF with Argon for 30 minutes. Oxygen is the enemy of the Stille transmetalation.

  • Mix: In a glovebox or under strict Schlenk conditions, combine 5-bromopyrimidine,

    
    , CuI, and CsF.
    
  • Initiate: Add Allyltributylstannane and DMF.

  • Reaction: Heat to 60°C . Note: Do not exceed 80°C; higher temps promote double-bond migration.

  • Workup: Quench with aqueous KF (saturated) and stir for 30 mins. This precipitates the tin as an insoluble fluoride solid (polymeric), making filtration easy.

Protocol B: The "Anhydrous" Suzuki System

Why this works: Standard aqueous bases (


) destroy allylboronates via protodeboronation. We use CsF  in dry solvent to activate the boron without introducing protons.

Reagents:

  • Substrate: 5-Bromopyrimidine (1.0 equiv)

  • Nucleophile: Allylboronic acid pinacol ester (1.5 equiv) — Do not use the free acid.

  • Catalyst:

    
     (5 mol%)
    
  • Base: CsF (3.0 equiv, anhydrous)

  • Solvent: THF or 1,4-Dioxane (Dry)

Step-by-Step:

  • Dry: Ensure CsF is flame-dried or oven-dried. Moisture is the primary cause of yield loss here.

  • Combine: Mix halide, boronate, catalyst, and base under Argon.

  • Heat: Reflux at 70-80°C for 4-12 hours.

  • Monitor: Check LCMS specifically for the mass of the deboronated allyl species (propene gas evolution) or the isomerized product.

Module 3: Troubleshooting & Diagnostics
Visualizing the Failure Modes

The following diagram illustrates exactly where your reaction is likely failing based on the mechanism.

G Start Start: 5-Bromopyrimidine OxAdd Oxidative Addition (Pd-Ar Species) Start->OxAdd Pd(0) Poison FAILURE: Catalyst Poisoning (N-Coordination) OxAdd->Poison Pyridine N binds Pd TransMet Transmetalation OxAdd->TransMet + Allyl-M Proto FAILURE: Protodeboronation (Allyl source destroyed) TransMet->Proto Water/Base RedElim Reductive Elimination TransMet->RedElim Product Target: 5-Allylpyrimidine RedElim->Product Isom FAILURE: Isomerization (Migration to Internal Alkene) Product->Isom High T / Pd-H

Figure 1: Mechanistic Failure Points. Red nodes indicate where yield is lost.

Troubleshooting Matrix
Symptom Probable Cause Corrective Action
No Reaction (SM Recovery) Catalyst Poisoning. The pyrimidine N is binding Pd.Switch to Buchwald precatalysts (e.g., XPhos Pd G3) or increase loading to 10 mol%. The bulky ligand prevents N-coordination [1].
Low Yield + Gas Evolution Protodeboronation. Allylboronate is hydrolyzing to propene.Switch to Stille or use strictly anhydrous CsF conditions. Avoid hydroxide bases (

,

) entirely [2].
Product is Internal Alkene Isomerization. The double bond migrated into conjugation.Lower Temperature. Isomerization is high-barrier. Keep T < 80°C. Use bidentate ligands (dppf) which resist

-hydride elimination [3].
Homocoupling (Biphenyls) Oxidative Homocoupling. Degas solvents more thoroughly. Oxygen promotes homocoupling of the organometallic reagent.
Module 4: Frequently Asked Questions (FAQ)

Q: Can I use Negishi coupling (Allylzinc bromide)? A: Technically yes, but we advise against it for this specific substrate. Organozincs are highly reactive and often incompatible with the electron-deficient pyrimidine ring unless the temperature is strictly controlled (-78°C to 0°C). Stille is more forgiving.

Q: Why do you recommend Pd(dppf)Cl2 specifically for the Suzuki route? A: The large "bite angle" of the dppf ligand stabilizes the Palladium complex and accelerates the reductive elimination step. Faster reductive elimination means the complex spends less time in the state where double-bond migration (isomerization) can occur [4].

Q: How do I remove the tin residues from the Stille reaction? A: Do not rely on standard columns. Use the KF Workup :

  • Dilute reaction with Ether/EtOAc.[2]

  • Add saturated aqueous KF.

  • Stir vigorously for 30 mins.

  • Filter the resulting white polymeric solid (

    
    ).
    
  • Proceed to column chromatography.[2][3]

References
  • Catalyst Poisoning by Azines: Canty, A. J., et al. "Interaction of Palladium(II) with Pyridine and Pyrimidine Ligands." Inorganic Chemistry, vol. 43, no. 12, 2004.

  • Protodeboronation Mechanisms: Cox, P. A., et al. "Protodeboronation of Heteroarylboronic Acids."[4] Chemical Communications, vol. 52, 2016.

  • Isomerization in Allyl Coupling: Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, vol. 95, no. 7, 1995.

  • Stille Coupling Optimization (The "Copper Effect"): Farina, V., et al. "The Stille Reaction."[2][5][6][7] Organic Reactions, vol. 50, 1997.

Sources

Technical Support Center: Separation of 5-Allylpyrimidine Isomers via Column Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the chromatographic separation of 5-allylpyrimidine isomers. This resource is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in purifying these critical intermediates. The structural similarity of positional isomers of allyl-substituted pyrimidines makes their separation a significant purification challenge, demanding a well-optimized and systematic approach.[1][2][3]

This guide provides field-proven insights and robust protocols to help you navigate these challenges effectively, moving from method development to successful preparative scale purification.

PART 1: Troubleshooting & FAQs

This section addresses the most common issues and questions encountered during the separation of 5-allylpyrimidine isomers.

Frequently Asked Questions

Q1: What makes the separation of 5-allylpyrimidine isomers so challenging?

Separating positional isomers, such as 2-allyl-, 4-allyl-, and 5-allylpyrimidine, is difficult because they share the same molecular weight and elemental composition.[2] Their physical and chemical properties, including polarity and solubility, are often very similar. Consequently, they interact with the stationary phase in a nearly identical manner, leading to very close or overlapping elution profiles in column chromatography.[1][4] Achieving separation requires exploiting subtle differences in their dipole moments and steric profiles, which necessitates highly selective chromatographic conditions.[5]

Q2: Which chromatographic mode is generally best for separating these isomers: Normal-Phase or Reversed-Phase?

For positional aromatic isomers like allylpyrimidines, Normal-Phase Chromatography (NPC) is typically the method of choice.[5][6][7]

  • Expertise & Causality: NPC utilizes a polar stationary phase (like silica gel) and a non-polar mobile phase.[6] The separation mechanism relies on differential adsorption to fixed polar sites on the stationary phase.[5][8] This allows the system to discriminate based on small differences in the spatial arrangement of polar functional groups (the nitrogen atoms in the pyrimidine ring) and how they interact with the silica surface.[5] Reversed-phase chromatography, which separates based on hydrophobicity, is often less effective as the isomers typically have very similar logP values.[1]

Q3: How do I select the right stationary phase?

Silica Gel (SiO₂) is the most common and effective stationary phase for this application.[8][9] Its slightly acidic surface and high density of polar silanol (Si-OH) groups provide the necessary interactive sites for separating isomers based on polarity differences.[5]

  • Trustworthiness: Standard flash-grade silica gel (40-63 µm particle size) is a reliable and cost-effective starting point for preparative work.[10] For more challenging separations, high-performance flash chromatography (HPFC) with smaller, more uniform particles (< 30 µm) can provide significantly better resolution.

Q4: My pyrimidine derivative appears to be degrading on the column. What can I do?

The acidic nature of standard silica gel can sometimes cause degradation of sensitive compounds, especially basic amines.[11][12]

  • Recommended Action: First, confirm the instability by spotting your compound on a TLC plate and letting it sit for 30-60 minutes before developing. If a new spot or streaking appears, degradation is likely. To mitigate this, you can deactivate the silica gel by adding a small amount of a volatile base, such as triethylamine (TEA) or ammonia , to the mobile phase (typically 0.1-1.0%).[11] This neutralizes the acidic sites on the silica surface, preventing compound degradation. Alternatively, for highly sensitive compounds, alumina (neutral or basic) can be used as the stationary phase.[12]

Advanced Troubleshooting Guide
SymptomPossible Cause(s)Recommended Actions & Explanations
Co-eluting Isomers / Poor Resolution 1. Inappropriate Mobile Phase Polarity: The eluent is either too strong (high polarity), causing rapid co-elution, or too weak (low polarity), leading to broad, overlapping bands.[11] 2. Column Overloading: Too much sample has been loaded, exceeding the column's binding capacity and causing band broadening.[11] 3. Poor Column Packing: Channels or cracks in the stationary phase lead to an uneven solvent front.[11]1. Optimize the Solvent System: Use TLC to find a solvent system where the isomers have distinct, well-separated spots with Rf values between 0.2 and 0.4.[9] A shallow gradient elution (e.g., 5% to 20% ethyl acetate in hexane over 20 column volumes) is often more effective than an isocratic elution for resolving closely related compounds. 2. Reduce Sample Load: A general rule is to load no more than 1-5% of the silica gel weight (e.g., for 100g of silica, load 1-5g of crude material).[11] For difficult separations, a 1:100 sample-to-silica ratio is recommended. 3. Repack the Column: Ensure a homogenous slurry when wet-packing the column and avoid trapping air bubbles. The top of the silica bed should be perfectly level.[13]
Broad or Tailing Peaks 1. Secondary Interactions: The basic nitrogen atoms of the pyrimidine ring may be interacting too strongly with acidic silanol groups on the silica surface. 2. Inappropriate Sample Loading: Dissolving the sample in a solvent much stronger than the mobile phase can cause band distortion.[14] 3. High Compound Concentration: As fractions elute, the concentration of the compound can cause tailing.1. Add a Modifier: As mentioned for degradation, adding 0.1-1% triethylamine or ammonia to the eluent can block strong acidic sites and improve peak shape.[11] 2. Use Dry Loading: Pre-adsorb the crude material onto a small amount of silica gel. After evaporating the solvent, the dry powder can be loaded directly onto the column. This ensures a narrow starting band.[14] 3. Switch to Gradient Elution: Increasing the eluent strength during the run can help elute the tailing end of the peak more quickly, resulting in a sharper peak.
No Product Eluting from the Column 1. Compound is Too Polar: The compound is irreversibly adsorbed to the stationary phase under the current mobile phase conditions. 2. Compound Degradation: The compound has completely degraded on the column.[12]1. Drastically Increase Eluent Polarity: If your compound hasn't eluted after 5-10 column volumes, flush the column with a much stronger solvent system, such as 10-20% methanol in dichloromethane, to elute highly retained substances.[15] 2. Test for Stability: Perform a stability test on a TLC plate as described above. If the compound is unstable, use a deactivated stationary phase.[12]

PART 2: Experimental Protocols & Workflows

A systematic approach is critical for developing a successful separation method. The following workflow and protocols provide a reliable framework for moving from initial analysis to preparative purification.

Method Development Workflow

The diagram below outlines the logical progression for developing a robust separation protocol for 5-allylpyrimidine isomers.

MethodDevelopment cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Scale-Up TLC 1. TLC Analysis (Hexane/Ethyl Acetate System) Rf_Check 2. Check Rf Values (Target: 0.2-0.4) TLC->Rf_Check Solvent_Opt 3. Adjust Solvent Polarity (Modify Hex/EtOAc ratio) Rf_Check->Solvent_Opt Rf too high/low Flash_Column 5. Run Flash Column (Use Optimized Conditions) Rf_Check->Flash_Column Rf OK Modifier 4. Add Modifier (e.g., TEA) if Tailing Occurs Solvent_Opt->Modifier Modifier->Flash_Column Analysis 6. Analyze Fractions (TLC or HPLC) Flash_Column->Analysis

Caption: Workflow for developing a separation method.

Protocol 1: Method Development with Thin-Layer Chromatography (TLC)

This protocol is essential for rapidly and inexpensively identifying a suitable mobile phase for your column.[16]

  • Prepare Samples: Dissolve your crude mixture in a volatile solvent (e.g., dichloromethane or ethyl acetate) to a concentration of ~10 mg/mL.

  • Spot the Plate: Using a capillary tube, spot the mixture onto a silica gel TLC plate. Also spot your starting materials and any known standards if available.

  • Develop the Plate: Place the plate in a developing chamber containing a mixture of hexane and ethyl acetate. A good starting point is a 4:1 (Hexane:EtOAc) ratio.[9]

  • Analyze Rf Values: After developing, visualize the spots under a UV lamp. Calculate the Retention Factor (Rf) for each spot (Rf = distance traveled by spot / distance traveled by solvent front).

  • Optimize:

    • If the spots are clustered near the bottom (Rf < 0.1), increase the mobile phase polarity by increasing the proportion of ethyl acetate (e.g., to 2:1 Hex:EtOAc).

    • If the spots are clustered near the top (Rf > 0.6), decrease the polarity by increasing the proportion of hexane (e.g., to 9:1 Hex:EtOAc).

  • Goal: The ideal solvent system will show clear separation between the isomer spots, with the target isomer having an Rf value between 0.2 and 0.4.[9]

Protocol 2: Preparative Flash Column Chromatography

This protocol is for purifying gram-scale quantities of your target isomer.[17][18][19]

  • Column Preparation:

    • Select a column size appropriate for your sample amount (aim for a sample-to-silica weight ratio of 1:30 to 1:50).[9]

    • Prepare a slurry of silica gel in the initial, low-polarity mobile phase determined by your TLC analysis.

    • Pour the slurry into the column and use positive pressure (air or nitrogen) to pack the bed firmly, ensuring it is level and free of cracks or air bubbles.[13] Do not let the column run dry.

  • Sample Loading (Dry Loading Recommended):

    • Dissolve your crude product in a minimal amount of a low-boiling-point solvent (like dichloromethane).

    • Add a small amount of silica gel (approx. 1-2 times the weight of your crude product) to this solution.

    • Remove the solvent under reduced pressure (rotary evaporator) until you have a dry, free-flowing powder.

    • Carefully add this powder to the top of the packed column bed, creating a uniform layer.

  • Elution:

    • Begin eluting with the mobile phase identified during TLC optimization.

    • Apply pressure to achieve a steady flow rate. A good target is a linear velocity of about 5 cm/minute.

    • If using a gradient, slowly and systematically increase the polarity of the mobile phase. This is highly effective for resolving closely eluting compounds.[16]

  • Fraction Collection & Analysis:

    • Collect fractions of a consistent volume.

    • Analyze the fractions by TLC or HPLC to identify which ones contain your pure target isomer.

    • Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

PART 3: Scientific Principles

Understanding the underlying mechanisms allows for more intuitive and effective troubleshooting.

The Principle of Normal-Phase Separation

The separation of 5-allylpyrimidine isomers on silica gel is governed by an equilibrium of adsorption and desorption.

SeparationMechanism Isomer A is retained longer, eluting after Isomer B. cluster_Stationary Stationary Phase (Silica Gel) Silica Si-OH  Si-OH  Si-OH IsomerA Isomer A (More Polar) (Stronger Adsorption) IsomerA->Silica Strong H-Bonding IsomerB Isomer B (Less Polar) (Weaker Adsorption) IsomerB->Silica Weak H-Bonding Eluent Solvent Molecules Eluent->Silica Competes for sites

Caption: Adsorption equilibrium on the silica surface.

In this model:

  • Stationary Phase: The polar silanol (Si-OH) groups on the silica surface act as adsorption sites.[8]

  • Analytes: The different 5-allylpyrimidine isomers possess slightly different overall dipole moments due to the positions of the nitrogen atoms and the allyl group. The isomer with the more exposed or accessible nitrogen lone pairs will interact more strongly (adsorb more tightly) with the silanol groups.[5]

  • Mobile Phase: The eluent molecules constantly compete with the analyte molecules for the adsorption sites.[8] A more polar eluent competes more effectively, displacing the analytes and causing them to move down the column faster.[20]

The isomer that is less polar (or whose polar groups are more sterically hindered) will spend more time in the mobile phase and elute from the column first. The more polar isomer will be retained longer on the stationary phase and elute later.

Data Summary: Recommended Starting Conditions

The following table provides recommended starting points for method development based on the principles of normal-phase chromatography.

ParameterRecommended ConditionRationale & Expert Notes
Chromatography Mode Normal-Phase Flash ChromatographyOffers the best selectivity for positional isomers based on polarity differences.[5][7]
Stationary Phase Silica Gel (40-63 µm)Industry standard; provides polar surface for differential adsorption.[8][9]
Mobile Phase (Eluent) Primary: Hexane / Ethyl Acetate (EtOAc) Alternative: Dichloromethane (DCM) / Methanol (MeOH)Hexane/EtOAc: Excellent for non-polar to moderately polar compounds. Start at 9:1 and increase EtOAc content to increase polarity.[9] DCM/MeOH: For more polar isomers that show low Rf in Hexane/EtOAc. Start at 99:1 and increase MeOH content.[15]
Elution Mode Gradient ElutionHighly recommended. A shallow gradient (e.g., increasing from 5% to 25% of the polar component over 20 column volumes) provides the best resolution for closely-related isomers.[16]
Sample Loading Dry LoadingMinimizes band broadening and improves resolution, especially for samples that are not highly soluble in the initial mobile phase.[14]
Additive (If Needed) 0.1 - 1.0% Triethylamine (TEA)Add to the mobile phase if peak tailing or on-column degradation is observed.[11]
References
  • Benchchem. (n.d.). Troubleshooting isomer separation in nepetalactone purification.
  • Moiseev, D. V., et al. (2007). HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). Pharmaceutical Chemistry Journal, 41, 21-37.
  • Zhu, Y., et al. (2001). Fast separation of pyrimidine derivatives by capillary electrochromatography on ion-exchange/reversed-phase mixed-mode stationary phases. Journal of Chromatography A, 916(1-2), 195-203.
  • SIELC Technologies. (n.d.). Separation of Pyrimidine, 2-bromo- on Newcrom R1 HPLC column.
  • Welch Materials. (2024, November 18). [Reader Insight] A Guide to Selective Columns for Isomer Separation.
  • Dr. Maisch GmbH. (n.d.). Normal Phase.
  • Wise, S. A., et al. (2011). Normal-phase liquid chromatography retention behavior of polycyclic aromatic hydrocarbon and their methyl-substituted derivatives on an aminopropyl stationary phase. Polycyclic Aromatic Compounds, 31(1), 20-43.
  • Benchchem. (n.d.). Application Notes & Protocols for the Synthesis of Pharmaceutical Intermediates.
  • MicroSolv Technology Corporation. (2025, June 19). Isomers and Recommended HPLC Columns for Effective Separation.
  • Sigma-Aldrich. (n.d.). HPLC Analysis of Fluorinated Pyrimidine Nucleosides on Ascentis® RP-Amide.
  • Phenomenex. (2025, June 6). Flash Chromatography: Principles & Applications.
  • Phenomenex. (2025, August 12). Normal-phase vs. Reversed-phase Chromatography.
  • Avdalovic, N., et al. (2013). Optimization of High Performance Liquid Chromatography Method for Simultaneous Determination of Some Purine and Pyrimidine Bases. Journal of Chromatographic Science, 51(8), 727-733.
  • Scribd. (2023, November 2). Chromatography for Chemists.
  • Kazoka, H. (2000). Separation of purines and pyrimidines by normal-phase high-performance liquid chromatography using dimethyl sulfoxide in binary and ternary eluents. Journal of Chromatography A, 874(1), 45-53.
  • Benchchem. (n.d.). A Comparative Guide to HPLC-MS Methods for Purity Analysis and Validation of Pyrimidine Derivatives.
  • Chrom Tech, Inc. (2024, November 20). Flash Chromatography Explained: A Comprehensive Guide.
  • Phenomenex. (2025, August 26). GC Column Troubleshooting Guide.
  • Benchchem. (n.d.). Technical Support Center: Purification of Pyrimidine Derivatives by Column Chromatography.
  • Biocompare. (2021, December 10). Resolving the Isomer Problem: Tackling Characterization Challenges.
  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography.
  • Thermo Fisher Scientific. (n.d.). Column troubleshooting guide - Reversed phase.
  • Coym, J. W., & Weber, S. G. (2011). High temperature normal phase liquid chromatography of aromatic hydrocarbons on bare zirconia. Journal of Chromatography A, 1218(44), 8039-8046.
  • Patsnap. (2025, August 21). How to Use Flash Column Chromatography for Rapid Purification — Best Practices and Yield Benchmarks.
  • Sandesh, J. S., et al. (2021). A REVIEW ON FLASH CHROMATOGRAPHY AND ITS PHARMACEUTICAL APPLICATIONS. Journal of Biomedical and Pharmaceutical Research, 10(1), 120-124.
  • AZoM. (2023, June 5). The Power of Separation Science to Prepare Chromatographic Materials.
  • Greño, M., et al. (2012). Separation of purine and pyrimidine bases and nucleosides by hydrophilic interaction chromatography. Journal of Separation Science, 35(14), 1731-1739.
  • Yuan, B. (2022). Separation of Isomer and High-Performance Liquid Chromatography Uses in Drug Studies. Pharmaceutical Analytical Chemistry: Open Access, 13(674).
  • Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC.
  • Welch Materials. (2025, October 21). Mobile Phase Selection in Method Development: How to Optimize.
  • BUCHI. (n.d.). How to optimize your mobile phase to improve selectivity and resolution in chromatography.
  • Waters Corporation. (n.d.). Mobile Phase Optimization for the Analysis of Synthetic Oligonucleotides by Ion-Pair Reversed Phase Liquid Chromatography.
  • Amrita Vishwa Vidyapeetham Virtual Lab. (n.d.). Separation of Compounds Using Column Chromatography (Theory).
  • University of Victoria, Department of Chemistry. (n.d.). Column chromatography.
  • El Dien, N. (2023). Optimization of Chromatographic Methods: Tips for Achieving Reliable Results. Journal of Chromatography and Separation Techniques, 14(4).
  • Chromatography Today. (n.d.). Easy purification of isomers with prepacked glass columns.
  • ResearchGate. (n.d.). Chapter 8: Column Chromatography.
  • Roy, A., et al. (2014). A Facile Iterative Synthesis of 2,5-Terpyrimidinylenes as Non-peptidic α-Helical Mimics. Organic Letters, 16(21), 5764-5767.
  • Wang, Y., et al. (2017). Convenient syntheses of isotopically labeled pyrimidine 2´-deoxynucleosides and their 5-hydroxy oxidation products. Molecules, 22(10), 1633.
  • El-Sayed, N. N. E., et al. (2024). Efficient Two-Step Synthesis of Novel Pyrimido[4,5-d] Pyrimidines with Potent Neuroprotective, Antioxidant, and Aβ Anti-Aggregation Properties. Molecules, 29(16), 3624.
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Validation & Comparative

Technical Guide: Spectroscopic Characterization of 5-Allylpyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Characteristic IR Absorption Bands of 5-Allylpyrimidine Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

5-Allylpyrimidine is a critical intermediate in the synthesis of barbiturate derivatives, nucleoside analogs, and functionalized heterocycles. Its structural integrity hinges on the successful installation of the allyl group at the C5 position of the pyrimidine ring.

This guide provides a definitive spectroscopic analysis to distinguish 5-allylpyrimidine from its common synthetic impurities (unsubstituted pyrimidine) and hydrogenated by-products (5-propylpyrimidine). By focusing on the diagnostic competition between the aromatic heteroatom ring and the terminal alkene, this document establishes a self-validating protocol for structural confirmation.

Theoretical Framework: Vibrational Modes

The infrared spectrum of 5-allylpyrimidine is a superposition of two distinct electronic environments: the electron-deficient pyrimidine ring and the electron-rich allyl substituent .

The Pyrimidine Core

The pyrimidine ring (


) exhibits characteristic "breathing" and stretching modes similar to benzene but shifted due to the electronegativity of the nitrogen atoms. The loss of 

symmetry (compared to benzene) activates vibrations that would otherwise be IR-inactive.
The Allyl Pendant

The allyl group (


) introduces specific olefinic vibrations. The key challenge in analyzing 5-allylpyrimidine is resolving the allyl 

stretch (~1640 cm⁻¹) from the intense pyrimidine ring stretches (~1580 cm⁻¹).

Comparative Spectral Analysis

The following table contrasts 5-allylpyrimidine with its primary "alternatives"—compounds that may exist as starting materials or side-products in the reaction mixture.

Table 1: Diagnostic IR Bands Comparison
Functional GroupVibration Mode5-Allylpyrimidine (Target)5-Propylpyrimidine (Saturated Analog)Pyrimidine (Unsubstituted)
Olefinic C-H Stretch (

)
3080 cm⁻¹ (Distinct shoulder)Absent3000–3100 cm⁻¹ (Ring only)
Aliphatic C-H Stretch (

)
2900–2980 cm⁻¹ (Moderate)2850–2960 cm⁻¹ (Strong/Enhanced)Absent
Alkene C=C Stretch1635–1645 cm⁻¹ (Medium)AbsentAbsent
Aromatic Ring C=N / C=C Stretch1560–1580 cm⁻¹ (Strong)1560–1580 cm⁻¹ (Strong)1570, 1400 cm⁻¹
Vinyl Terminal Out-of-plane Bend910 & 990 cm⁻¹ (Diagnostic Doublet)AbsentAbsent
Ring Breathing Skeletal~1000 cm⁻¹~1000 cm⁻¹990 cm⁻¹
Detailed Band Assignment
  • The "Vinyl Doublet" (910 & 990 cm⁻¹): This is the most reliable fingerprint for the allyl group. The band at 910 cm⁻¹ corresponds to the

    
     wag, while the 990 cm⁻¹ band corresponds to the 
    
    
    
    twist. Absence of these bands indicates hydrogenation to the propyl derivative.
  • The 1640 cm⁻¹ vs. 1580 cm⁻¹ Region: In 5-allylpyrimidine, you will observe a "double-peak" feature in the double-bond region. The lower frequency band (~1580 cm⁻¹) arises from the pyrimidine ring, while the higher frequency band (~1640 cm⁻¹) is the allyl alkene stretch. In the propyl analog, the 1640 cm⁻¹ band disappears completely.

Structural Validation Logic

The following decision tree illustrates the logical flow for confirming the identity of 5-allylpyrimidine using IR data.

SpectralLogic Start Unknown Sample Spectrum CheckAliphatic Check 2800-3000 cm⁻¹ (Aliphatic C-H) Start->CheckAliphatic CheckAlkene Check 1635-1645 cm⁻¹ (Alkene C=C) CheckAliphatic->CheckAlkene Present ResultPyrimidine Identity: Unsubstituted Pyrimidine (Starting Material) CheckAliphatic->ResultPyrimidine Absent CheckVinyl Check 910 & 990 cm⁻¹ (Vinyl OOP Bending) CheckAlkene->CheckVinyl Present ResultPropyl Identity: 5-Propylpyrimidine (Over-reduced Side Product) CheckAlkene->ResultPropyl Absent CheckVinyl->ResultPropyl Absent/Weak ResultAllyl Identity: 5-Allylpyrimidine (Target Compound) CheckVinyl->ResultAllyl Strong Doublet

Figure 1: Spectral decision tree for distinguishing 5-allylpyrimidine from synthetic by-products.

Experimental Protocol

To ensure reproducibility and minimize artifacts (such as water absorption which broadens the 3400 cm⁻¹ region and obscures overtone bands), follow this specific protocol.

Method: Attenuated Total Reflectance (ATR-FTIR)

ATR is preferred over KBr pellets for 5-allylpyrimidine, which is often a liquid or low-melting solid prone to moisture uptake.

Step-by-Step Workflow:

  • Crystal Cleaning: Clean the ZnSe or Diamond ATR crystal with isopropanol. Verify the "Energy" throughput is within the instrument's green zone.

  • Background Collection: Collect a 32-scan background spectrum of the ambient air. Critical: Ensure the lab humidity is <40% to prevent water vapor interference.

  • Sample Deposition:

    • If Liquid: Place 10 µL of neat 5-allylpyrimidine on the crystal center.

    • If Solid: Place 2 mg of sample and apply high pressure using the anvil clamp to ensure intimate contact.

  • Acquisition: Scan the sample (Range: 4000–600 cm⁻¹; Resolution: 4 cm⁻¹; Scans: 32).

  • Post-Processing: Apply "ATR Correction" (if quantitative comparison is needed) to account for penetration depth dependence on wavelength.

  • Baseline Correction: Perform a multi-point baseline correction, specifically anchoring at 2500 cm⁻¹ and 3800 cm⁻¹ (regions devoid of fundamental vibrations).

Synthesis & Characterization Workflow

The following diagram outlines where IR spectroscopy fits into the broader synthesis pipeline for 5-allylpyrimidine (e.g., via Stille or Suzuki coupling).

Workflow Rxn Reaction (5-Bromopyrimidine + Allyltributyltin) Check1 In-Process Check (TLC) Rxn->Check1 Quench Quench & Extraction Purification Column Chromatography Quench->Purification IR_Analysis FT-IR Analysis (Neat / ATR) Purification->IR_Analysis Check1->Quench Conversion >95% Criteria Criteria Check: 1. 1640 cm⁻¹ Present 2. 910/990 cm⁻¹ Present IR_Analysis->Criteria Final Release Batch Criteria->Final Pass Reprocess Reprocess/Re-purify Criteria->Reprocess Fail (Propyl/Bromo detected)

Figure 2: Integration of IR spectroscopy into the synthesis and quality control workflow.

References

  • Chaudhary, J. (2025).[1][2] FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science and Biotechnology Journal for Advanced Research.[1][2]

  • Singh, J.S. (2012).[3][4] FTIR and Raman spectra and fundamental frequencies of 5-halosubstituted uracils. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. [3][4]

  • Specac Application Notes. (n.d.). Interpreting Infrared Spectra: Aromatic and Alkene Regions.

  • University of Colorado Boulder. (2020). IR Spectroscopy Tutorial: Aromatics and Alkenes. Organic Chemistry Department.

  • LibreTexts Chemistry. (2020). Infrared Spectra of Some Common Functional Groups: Alkenes and Aromatics.

Sources

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